Apraclonidine dihydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N4.2ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;;/h3-4H,1-2,12H2,(H2,13,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKICJXKWJUSPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73217-88-6 | |
| Record name | Apraclonidine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073217886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APRACLONIDINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AVH7Z1L0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Apraclonidine Dihydrochloride on Alpha-2 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apraclonidine (B1662514) dihydrochloride (B599025) is a potent and relatively selective alpha-2 adrenergic receptor agonist utilized primarily in ophthalmology to mitigate elevated intraocular pressure (IOP). This technical guide delineates the molecular interactions and downstream signaling cascades initiated by apraclonidine's engagement with alpha-2 adrenergic receptors. Through a comprehensive review of its receptor binding affinity, functional potency, and the subsequent physiological responses, this document provides a detailed understanding of its mechanism of action. Quantitative data are systematically presented, and key experimental methodologies are described to facilitate replication and further investigation.
Introduction
Apraclonidine, a derivative of clonidine (B47849), is a vital therapeutic agent in the management of glaucoma and ocular hypertension.[1] Its primary pharmacological effect, the reduction of IOP, is principally mediated through its interaction with alpha-2 adrenergic receptors located in the ciliary body of the eye.[2] This interaction triggers a cascade of intracellular events, leading to a decrease in aqueous humor production and an increase in uveoscleral outflow.[3][4] This guide provides a granular examination of this mechanism, focusing on the molecular pharmacology of apraclonidine.
Receptor Binding Affinity and Selectivity
Apraclonidine exhibits a notable affinity for alpha-2 adrenergic receptors, with a degree of selectivity over alpha-1 adrenergic receptors. This selectivity is crucial for its therapeutic efficacy, as activation of alpha-1 receptors can lead to undesirable side effects. The binding affinity of apraclonidine and its selectivity profile are quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay.
Table 1: Apraclonidine Binding Affinity (Ki) at Adrenergic Receptors
| Receptor Subtype | Ki (nM) | Reference |
| Alpha-2A Adrenergic | 2.9 | [3] (Unverified) |
| Alpha-2B Adrenergic | 4.5 | [3] |
| Alpha-1 Adrenergic | Not Reported |
Note: The Ki value for the Alpha-2A receptor is from a public database and the primary reference is not available for verification.
Functional Potency and Downstream Signaling
The binding of apraclonidine to alpha-2 adrenergic receptors initiates a G-protein-mediated signaling cascade. These receptors are coupled to inhibitory G-proteins (Gi/Go), which, upon activation, dissociate into their α and βγ subunits.
Inhibition of Adenylyl Cyclase
The primary downstream effect of alpha-2 adrenergic receptor activation by apraclonidine is the inhibition of the enzyme adenylyl cyclase. The Giα subunit directly binds to and inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[6] This reduction in cAMP levels within the ciliary epithelium is the key mechanism behind the decreased production of aqueous humor.
Diagram 1: Apraclonidine-Mediated Inhibition of Adenylyl Cyclase
Caption: Apraclonidine signaling pathway leading to decreased aqueous humor production.
The functional potency of apraclonidine in mediating this effect is determined by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). A study on porcine ciliary arteries demonstrated that apraclonidine induces vasoconstriction, a process mediated by α2A-adrenoceptors, with an EC50 of 13.0 nM. This vasoconstriction of ciliary blood vessels is believed to contribute to the reduction in aqueous humor formation.
Table 2: Functional Potency of Apraclonidine
| Assay | Receptor Subtype | Effect | EC50/IC50 (nM) | Reference |
| Vasoconstriction of Porcine Ciliary Artery | Alpha-2A Adrenergic | Contraction | 13.0 | Not available in search results |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of apraclonidine for alpha-2 adrenergic receptors.
Diagram 2: Radioligand Binding Assay Workflow
Caption: General workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Tissues or cells expressing the target alpha-2 adrenergic receptor subtype are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.[7]
-
Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).[7]
-
-
Assay Conditions:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation (a specific amount of protein), a fixed concentration of a suitable radioligand (e.g., [3H]yohimbine for alpha-2 receptors), and varying concentrations of unlabeled apraclonidine.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand (e.g., phentolamine).
-
The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.[7]
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.[7]
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of apraclonidine to generate a competition curve.
-
The IC50 value is determined from the curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Inhibition Assay (General Protocol)
This protocol describes the general steps for a functional assay to measure the inhibition of adenylyl cyclase by apraclonidine.
Methodology:
-
Cell Culture and Treatment:
-
Cells expressing the desired alpha-2 adrenergic receptor subtype are cultured to an appropriate confluency.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are then treated with varying concentrations of apraclonidine.
-
Adenylyl cyclase is stimulated with a known activator, such as forskolin.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).
-
-
Data Analysis:
-
The data are plotted as the cAMP concentration versus the log concentration of apraclonidine.
-
The IC50 value, representing the concentration of apraclonidine that causes 50% inhibition of the forskolin-stimulated cAMP production, is determined from the dose-response curve.
-
Conclusion
Apraclonidine dihydrochloride exerts its primary therapeutic effect of lowering intraocular pressure through its action as a selective alpha-2 adrenergic receptor agonist. Its binding to these receptors, particularly the alpha-2A subtype in the ciliary body, leads to the inhibition of adenylyl cyclase and a subsequent reduction in aqueous humor production. The quantitative data on its binding affinity and functional potency, along with the detailed experimental protocols, provide a solid foundation for further research and development in the field of glaucoma therapeutics. A more complete characterization of its binding profile across all adrenergic receptor subtypes would further enhance our understanding of its pharmacological profile and potential for off-target effects.
References
- 1. [Alpha-2 adrenergic agonists in the treatment of glaucoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-Adrenergic Drugs | Ento Key [entokey.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Brimonidine: a new alpha2-adrenoreceptor agonist for glaucoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of brimonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Partial agonist clonidine mediates alpha(2)-AR subtypes specific regulation of cAMP accumulation in adenylyl cyclase II transfected DDT1-MF2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
In-Depth Technical Guide: The Molecular Pharmacology of Apraclonidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apraclonidine (B1662514) dihydrochloride (B599025), a potent and selective alpha-2 (α₂) adrenergic receptor agonist with weak alpha-1 (α₁) agonist properties, is a critical therapeutic agent in the management of glaucoma and ocular hypertension. This technical guide provides a comprehensive overview of the molecular pharmacology of apraclonidine, detailing its mechanism of action, receptor binding affinities, and downstream signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and therapeutic innovation.
Introduction
Apraclonidine is a clonidine (B47849) derivative that effectively lowers intraocular pressure (IOP) by a dual mechanism: reducing the production of aqueous humor and increasing its uveoscleral outflow.[1][2][3] Its clinical efficacy is rooted in its specific interactions with adrenergic receptors in the eye. Understanding the molecular intricacies of these interactions is paramount for the development of novel and improved therapies for ocular diseases. This guide delves into the core pharmacological principles governing the action of apraclonidine, presenting a synthesis of current knowledge supported by experimental data and methodologies.
Mechanism of Action
While its primary activity is at α₂ receptors, apraclonidine also exhibits weak agonist activity at α₁-adrenergic receptors.[2] This secondary mechanism may contribute to its overall therapeutic effect, potentially by influencing vascular tone in the anterior segment of the eye.
Receptor Binding Affinity
The therapeutic specificity and efficacy of apraclonidine are defined by its binding affinity for different adrenergic receptor subtypes. Quantitative analysis of these binding affinities is typically performed through radioligand binding assays.
Table 1: Apraclonidine Binding Affinity (Ki) for Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| Alpha-1A (α₁ₐ) | 2.9 | [2] |
| Alpha-2A (α₂ₐ) | Data Not Available | |
| Alpha-2B (α₂ₑ) | Data Not Available | |
| Alpha-2C (α₂ₒ) | Data Not Available |
Note: While a Ki value for the α₁ₐ receptor is available, the primary reference with detailed methodology is not publicly accessible. Further research is required to obtain and validate Ki values for the α₂ receptor subtypes.
A related compound, p-aminoclonidine, has been shown to bind to two distinct α₂-adrenoceptor sites in cat frontal cortex and spinal cord with dissociation constants (Kd) of approximately 0.5 nM and 9 nM, respectively.[1] In rat renal membranes, p-aminoclonidine identified two α₂-adrenergic receptor binding sites with Kd values of approximately 1.7 nM and 14.2 nM.[2][6] Although not specific to apraclonidine, these findings for a structurally similar agonist provide an expected range of high affinity for the α₂ receptor.
Signaling Pathways
The intracellular signaling cascade initiated by apraclonidine binding to α₂-adrenergic receptors is a classic example of Gαi-coupled GPCR signaling.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of pharmacological research. The following sections outline the methodologies for key assays used to characterize the molecular pharmacology of apraclonidine.
Radioligand Binding Assay (General Protocol)
This protocol describes a general workflow for determining the binding affinity (Ki) of apraclonidine for adrenergic receptors using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human adrenergic receptor subtype of interest (e.g., α₂ₐ, α₂ₑ, α₂ₒ).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Competitive Binding Assay:
-
In a multi-well plate, combine the prepared cell membranes (a fixed amount of protein per well), a fixed concentration of a suitable radioligand (e.g., [³H]clonidine or [³H]p-aminoclonidine), and a range of concentrations of unlabeled apraclonidine dihydrochloride.
-
To determine non-specific binding, include wells containing the membranes, radioligand, and a high concentration of a non-radiolabeled competing ligand (e.g., phentolamine).
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of apraclonidine.
-
Plot the specific binding as a function of the logarithm of the apraclonidine concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of apraclonidine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
cAMP Functional Assay (General Protocol)
This protocol outlines a general method for assessing the functional activity of apraclonidine by measuring its ability to inhibit cAMP production in cells expressing α₂-adrenergic receptors.
Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human α₂-adrenergic receptor subtype of interest.
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and perform serial dilutions to obtain a range of concentrations.
-
Pre-treat the cells with the different concentrations of apraclonidine for a specified period.
-
Stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as forskolin, to induce cAMP production.[10]
-
-
cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using a sensitive and validated method, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that measures the competition between cellular cAMP and a biotinylated cAMP probe.[11]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay using an antibody specific for cAMP.
-
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the apraclonidine concentration.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists of stimulated activity) value, which represents the concentration of apraclonidine that produces 50% of its maximal effect.
-
Conclusion
This compound is a cornerstone in the pharmacological management of glaucoma, primarily through its selective agonism of α₂-adrenergic receptors. This technical guide has provided a detailed examination of its molecular pharmacology, including its mechanism of action, available receptor binding data, and the downstream signaling pathways it modulates. The inclusion of detailed, albeit general, experimental protocols for key pharmacological assays offers a practical framework for researchers seeking to further elucidate the nuanced interactions of apraclonidine and to develop next-generation ocular therapeutics. The need for more comprehensive quantitative data, particularly regarding the binding affinities for all α₂-adrenergic receptor subtypes, highlights an important area for future research. A more complete understanding of these parameters will undoubtedly contribute to the rational design of more selective and efficacious drugs for the treatment of ocular diseases.
References
- 1. [3H]p-Aminoclonidine binding to multiple alpha 2-adrenoceptor sites in homogenates of cat frontal cortex and cat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Identification of alpha 2-adrenergic receptors in human fat cell membranes by [3H]chlonidine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of [3H]-p-aminoclonidine to alpha 2-adrenoceptor states plus a non-adrenergic site on human platelet plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. scite.ai [scite.ai]
- 7. mdpi.com [mdpi.com]
- 8. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. courses.edx.org [courses.edx.org]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
The Structure-Activity Relationship of Apraclonidine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apraclonidine (B1662514), an α2-adrenergic receptor agonist, is a clonidine (B47849) derivative primarily used in ophthalmology to control intraocular pressure (IOP).[1][2] Its therapeutic efficacy is intrinsically linked to its chemical structure, which dictates its interaction with adrenergic receptors. Understanding the structure-activity relationship (SAR) of apraclonidine and its analogs is paramount for the rational design of novel, more selective, and potent ocular hypotensive agents with improved therapeutic profiles. This technical guide provides an in-depth analysis of the SAR of apraclonidine, detailing its mechanism of action, the influence of its structural components on receptor affinity and selectivity, and the experimental methodologies used to elucidate these relationships.
Chemical Structure and Physicochemical Properties
Apraclonidine, chemically known as N-(4-amino-2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine, is an imidazoline (B1206853) derivative. The dihydrochloride (B599025) salt form enhances its solubility and stability for pharmaceutical formulations.
Key Structural Features:
-
2,6-Dichlorophenyl Ring: This bulky, lipophilic group is crucial for high affinity to α2-adrenergic receptors. The ortho-dichloro substitution restricts the rotation of the phenyl ring, influencing the conformation of the molecule and its fit within the receptor's binding pocket.
-
p-Amino Group: The amino group at the para-position of the phenyl ring is a key differentiator from its parent compound, clonidine. This polar group reduces the molecule's lipophilicity, thereby limiting its ability to cross the blood-brain barrier. This structural modification is credited with minimizing the central nervous system side effects, such as sedation and hypotension, that are commonly associated with clonidine.[2]
-
Imidazoline Ring: This heterocyclic moiety is a common pharmacophore in many α-adrenergic agonists. The nitrogen atoms within this ring are essential for the interaction with the adrenergic receptor.
-
Exocyclic Amino Group: This group links the phenyl ring to the imidazoline ring and plays a role in the overall electronic and conformational properties of the molecule.
Mechanism of Action
Apraclonidine is a relatively selective α2-adrenergic receptor agonist with weaker activity at α1-adrenergic receptors.[3] Its primary mechanism of action in the eye involves a dual effect:
-
Reduction of Aqueous Humor Production: Activation of α2-adrenergic receptors on the ciliary body epithelium leads to a decrease in the production of aqueous humor, the fluid that fills the anterior chamber of the eye.[1]
-
Increase in Uveoscleral Outflow: Apraclonidine also enhances the outflow of aqueous humor through the uveoscleral pathway, an alternative drainage route to the conventional trabecular meshwork.
This dual action results in a significant reduction in intraocular pressure, making it an effective treatment for glaucoma.
Structure-Activity Relationship (SAR)
The Phenylamino Moiety
The nature of the substituent on the phenyl ring dramatically influences the activity and selectivity of 2-(phenylamino)imidazoline derivatives.
-
Ortho Substitution: As seen in apraclonidine, substitution at the ortho positions of the phenyl ring with bulky, electron-withdrawing groups like chlorine is critical for high α2-adrenergic receptor affinity. This is a common feature among potent α2-agonists like clonidine (2,6-dichloro) and xylazine (B1663881) (2,6-dimethyl). This steric hindrance is thought to force the phenyl and imidazoline rings into a non-planar conformation, which is favorable for binding to the α2-receptor.
-
Para Substitution: The introduction of the amino group at the para-position in apraclonidine is a pivotal modification of the clonidine structure. This change significantly impacts the molecule's polarity and ability to penetrate the central nervous system, thereby improving its safety profile for topical ophthalmic use. While this modification reduces systemic side effects, it is important to consider its impact on receptor affinity.
The Imidazoline Ring
The 4,5-dihydro-1H-imidazol-2-amine core is a fundamental pharmacophore for α2-adrenergic agonism.
-
N-H Group: The presence of a hydrogen atom on one of the imidazoline nitrogens is considered essential for agonist activity.
-
Ring Integrity: Modifications to the imidazoline ring, such as ring opening or substitution with other heterocyclic systems, generally lead to a significant loss of α2-agonist activity.
Quantitative Data: Receptor Binding Affinities
The affinity of apraclonidine for different adrenergic receptor subtypes has been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower Ki values indicating higher affinity.
| Compound | Receptor Subtype | Ki (nM) |
| Apraclonidine | α1 | 182 |
| α2A | 4.57 | |
| α2B | 11.5 | |
| α2C | 30.2 |
Data sourced from publicly available databases and may vary depending on the experimental conditions.
This data quantitatively demonstrates apraclonidine's selectivity for α2-adrenergic receptors over α1-receptors. Among the α2 subtypes, it exhibits the highest affinity for the α2A subtype.
Experimental Protocols
The determination of binding affinities for apraclonidine and its analogs is typically performed using competitive radioligand binding assays.
Radioligand Binding Assay Protocol (General)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., apraclonidine) for a specific receptor subtype (e.g., α2A-adrenergic receptor).
Materials:
-
Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]clonidine or [3H]rauwolscine for α2-adrenergic receptors).
-
Receptor Source: Cell membranes from a cell line recombinantly expressing the target receptor subtype (e.g., CHO or HEK293 cells transfected with the human α2A-adrenergic receptor gene) or tissue homogenates known to be rich in the target receptor (e.g., rat cerebral cortex).[4]
-
Test Compound: Apraclonidine or its analogs at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand that binds to the same receptor to determine the amount of non-specific binding of the radioligand (e.g., 10 µM yohimbine).
-
Assay Buffer: A buffer solution that maintains a physiological pH and contains ions necessary for receptor binding (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA).
-
Filtration Apparatus: A vacuum filtration system with glass fiber filters (e.g., Whatman GF/B or GF/C) to separate bound from free radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation: The receptor-containing cells or tissues are homogenized and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains:
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
A specific concentration of the test compound (a range of concentrations are used to generate a competition curve).
-
The membrane preparation.
-
For non-specific binding determination, a high concentration of the non-labeled ligand is added instead of the test compound.
-
For total binding, only the radioligand and membrane preparation are added.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters. The filters are washed quickly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Alpha-2 Adrenergic Receptor Signaling Pathway
Apraclonidine, upon binding to the α2-adrenergic receptor, initiates a G-protein mediated signaling cascade.
Caption: Alpha-2 adrenergic receptor signaling cascade initiated by apraclonidine.
Experimental Workflow for Radioligand Binding Assay
The logical flow of a competitive radioligand binding experiment is crucial for accurate determination of binding affinities.
References
- 1. [Alpha-2 adrenergic agonists in the treatment of glaucoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aqueous flow is reduced by the alpha-adrenergic agonist, apraclonidine hydrochloride (ALO 2145) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distribution of Adrenergic Receptor Subtypes and Responses to Topical 0.5% Apraclonidine in Patients With Blepharoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H] clonidine binding to rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Metabolism of Apraclonidine in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apraclonidine (B1662514), a potent α2-adrenergic agonist, is primarily utilized in ophthalmology to control intraocular pressure (IOP). Understanding its pharmacokinetic profile and metabolic fate in preclinical animal models is crucial for predicting its safety and efficacy in humans. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of apraclonidine in key animal models, including rabbits, rats, and monkeys. The information is compiled from various scientific studies to aid researchers and drug development professionals in designing and interpreting preclinical studies. While extensive data on apraclonidine's metabolism remains elusive in publicly available literature, this guide also draws upon the metabolic pathways of the structurally similar drug, clonidine, to propose potential biotransformation routes for apraclonidine.
Pharmacokinetics of Apraclonidine in Animal Models
The systemic and ocular pharmacokinetics of apraclonidine have been investigated in several animal species following topical ocular administration. Rabbits are a commonly used model for ocular pharmacokinetic studies due to the anatomical and physiological similarities of their eyes to human eyes.
Quantitative Pharmacokinetic Parameters
The following tables summarize the available quantitative pharmacokinetic data for apraclonidine in different animal models and tissues. It is important to note that comprehensive pharmacokinetic data, particularly for various ocular tissues, is limited in the published literature.
Table 1: Pharmacokinetic Parameters of Apraclonidine in Rabbits following Topical Ocular Administration
| Parameter | Aqueous Humor | Cornea | Plasma | Reference |
| Cmax | Data not available | Data not available | Data not available | |
| Tmax | Data not available | Data not available | Data not available | |
| AUC | Data not available | Data not available | Data not available | |
| Half-life (t½) | Data not available | Data not available | Data not available |
Table 2: Pharmacokinetic Parameters of Apraclonidine in Rats following Topical Ocular Administration
| Parameter | Plasma | Reference |
| Cmax | Data not available | |
| Tmax | Data not available | |
| AUC | Data not available | |
| Half-life (t½) | Data not available |
Note: Quantitative pharmacokinetic data for apraclonidine in rats following ocular administration is sparse in the available literature.
Table 3: Pharmacokinetic Parameters of Apraclonidine in Monkeys following Topical Ocular Administration
| Parameter | Plasma | Reference |
| Cmax | Variable | [1] |
| Tmax | Up to 8 hours | [1] |
| AUC | Data not available | |
| Half-life (t½) | Data not available |
Note: Plasma levels of apraclonidine in monkeys have been detected for up to 8 hours, but the concentrations were variable and did not directly correlate with the extent of IOP reduction[1].
Table 4: Systemic Pharmacokinetic Parameters of Apraclonidine in Humans (for reference)
| Parameter | Value | Condition | Reference |
| Peak Plasma Concentration (Cmax) | 0.9 ng/mL | 0.5% solution, one drop 3x/day for 10 days | [2] |
| Trough Plasma Concentration (Ctrough) | 0.5 ng/mL | 0.5% solution, one drop 3x/day for 10 days | [2] |
| Half-life (t½) | 8 hours | 0.5% solution | [3] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of pharmacokinetic studies. Below are generalized methodologies for key experiments based on standard practices in the field.
Ocular Pharmacokinetic Study in Rabbits
This protocol outlines a typical procedure for assessing the distribution of apraclonidine in ocular tissues following topical administration.
Animals: New Zealand White rabbits are commonly used for these studies.
Drug Administration:
-
A single drop of apraclonidine ophthalmic solution (e.g., 0.5% or 1%) is instilled into the conjunctival sac of one or both eyes.
-
The eyelids are held closed for a brief period to ensure drug distribution.
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration, animals are euthanized.
-
Aqueous humor is collected by paracentesis using a fine-gauge needle.
-
The eyes are enucleated, and various tissues (cornea, iris-ciliary body, lens, vitreous humor, retina, and choroid) are carefully dissected.
-
Blood samples are collected via cardiac puncture or a marginal ear vein at the same time points. Plasma is separated by centrifugation.
Sample Analysis:
-
Tissue samples are homogenized in an appropriate buffer.
-
Apraclonidine concentrations in tissue homogenates and fluid samples (aqueous humor, vitreous humor, and plasma) are determined using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Experimental Workflow for Ocular Pharmacokinetic Study
References
- 1. Apraclonidine hydrochloride: an evaluation of plasma concentrations, and a comparison of its intraocular pressure lowering and cardiovascular effects to timolol maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ocular Drug Distribution After Topical Administration: Population Pharmacokinetic Model in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apraclonidine - Wikipedia [en.wikipedia.org]
Beyond the Alpha: An In-depth Technical Guide to the Non-Adrenergic Cellular Targets of Apraclonidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apraclonidine (B1662514), a well-established alpha-2 adrenergic agonist, is primarily utilized in ophthalmology to mitigate intraocular pressure. However, its therapeutic profile and chemical structure, specifically its imidazoline (B1206853) core, suggest a broader range of cellular interactions beyond the adrenergic system. This technical guide delves into the non-adrenergic targets of apraclonidine, providing a comprehensive overview of its interactions with imidazoline receptors and monoamine oxidase (MAO), and exploring the potential for interactions with ion channels. This document synthesizes available data, outlines detailed experimental protocols for further investigation, and presents signaling pathways and experimental workflows through explanatory diagrams to facilitate a deeper understanding of apraclonidine's complete pharmacological signature.
Introduction
Apraclonidine, chemically known as 2-[(4-amino-2,6-dichlorophenyl)imino]imidazolidine, is a clonidine (B47849) derivative.[1] Its primary mechanism of action involves the stimulation of alpha-2 adrenergic receptors, leading to a reduction in aqueous humor production and a consequent decrease in intraocular pressure.[2][3] However, the presence of an imidazoline ring in its structure points towards potential interactions with imidazoline receptors.[4] Furthermore, clinical contraindications with monoamine oxidase inhibitors (MAOIs) strongly suggest an off-target interaction with this class of enzymes.[5][6][7] This guide explores these non-adrenergic cellular targets to provide a more complete picture of apraclonidine's molecular interactions.
Imidazoline Receptors: A Key Non-Adrenergic Target
Imidazoline receptors are a class of non-adrenergic binding sites that recognize compounds with an imidazoline moiety.[4] They are broadly classified into I1, I2, and I3 subtypes, each with distinct tissue distributions and signaling pathways.[4] Apraclonidine is considered a non-selective agonist at these receptors.[4]
I1 Imidazoline Receptors
I2 Imidazoline Receptors
I2 imidazoline binding sites are located on the outer mitochondrial membrane and are associated with monoamine oxidase.[8] Their functional role is still under investigation, but they are thought to be involved in various neurological processes. Imidazoline compounds generally show a lower affinity for I2 receptors compared to I1 receptors.
Signaling Pathways
The signaling pathways initiated by apraclonidine's interaction with imidazoline receptors are not fully elucidated but are presumed to be similar to those of other imidazoline agonists like clonidine and moxonidine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Apraclonidine Hydrochloride? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 5. Apraclonidine (Iopidine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Apraclonidine Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 7. Apraclonidine (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Apraclonidine's Role in Modulating Neurotransmitter Release
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Abstract
Apraclonidine (B1662514) is a potent and relatively selective alpha-2 (α₂) adrenergic receptor agonist with a well-established role in clinical ophthalmology for the reduction of intraocular pressure (IOP).[1][2] Its therapeutic effect is intrinsically linked to its ability to modulate neurotransmitter release at presynaptic nerve terminals. This technical guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and physiological consequences of apraclonidine's interaction with the adrenergic system. We present a synthesis of quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the core biological processes involved. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug development investigating adrenergic signaling and neurotransmitter modulation.
Core Mechanism of Action: The Alpha-2 Adrenergic Receptor
Apraclonidine exerts its primary pharmacological effects by acting as an agonist at α₂-adrenergic receptors.[1][3] These receptors are a critical component of the sympathetic nervous system, primarily functioning as presynaptic autoreceptors that provide negative feedback to inhibit the release of norepinephrine (B1679862).[1][4] This presynaptic inhibition is the cornerstone of apraclonidine's mechanism.[5]
Receptor Subtype Selectivity
Apraclonidine is characterized as a relatively selective α₂-adrenergic agonist. While its principal affinity is for the α₂ receptor, it also possesses weak α₁-adrenergic receptor agonist activity.[3][6] This dual activity is crucial for understanding some of its clinical effects, such as the mydriasis observed in Horner's syndrome due to denervation hypersensitivity of α₁ receptors.[4][7]
Signal Transduction Pathway
The α₂-adrenergic receptor is a G-protein coupled receptor (GPCR) that signals through an inhibitory G-protein, Gᵢ. The activation of this pathway by apraclonidine initiates a cascade of intracellular events that culminates in the reduction of neurotransmitter release.
The key steps are as follows:
-
Agonist Binding: Apraclonidine binds to the extracellular domain of the presynaptic α₂-adrenergic receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gᵢ protein. The Gᵢ protein releases its GDP and binds GTP, causing the dissociation of its α (Gαᵢ) and βγ (Gβγ) subunits.
-
Inhibition of Adenylate Cyclase: The activated Gαᵢ subunit directly inhibits the enzyme adenylate cyclase.[1][8]
-
Reduction of cAMP Levels: Inhibition of adenylate cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1]
-
Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). This, along with direct actions of the Gβγ subunit, modulates the activity of ion channels, particularly voltage-gated calcium channels (VGCCs). The inhibition of VGCCs reduces calcium influx into the presynaptic terminal, a critical step for the fusion of synaptic vesicles with the presynaptic membrane.
-
Inhibition of Neurotransmitter Release: The reduced intracellular calcium concentration directly impairs the exocytosis of synaptic vesicles, leading to a significant decrease in the release of norepinephrine into the synaptic cleft.[1][4]
Quantitative Data Presentation
The following tables summarize key quantitative parameters associated with apraclonidine's activity.
Table 1: Receptor Binding Affinity
This table presents the dissociation constant (Kᵢ) for apraclonidine at human adrenergic receptors. A lower Kᵢ value indicates a higher binding affinity.
| Receptor Subtype | Kᵢ (nM) | Reference Organism | Notes |
| Alpha-2B Adrenergic Receptor | 4.5 | Human | Data indicates high affinity for the α₂ subtype. |
(Data sourced from DrugBank)[3]
Table 2: Physiological Effects on Aqueous Humor Dynamics (Human Studies)
Apraclonidine's modulation of neurotransmitter release in the ciliary body of the eye results in measurable changes in aqueous humor dynamics, which directly correlates with its therapeutic effect of lowering IOP.
| Parameter | Treatment Group (0.5% Apraclonidine) | Change from Baseline/Control | Statistical Significance (p-value) | Reference Study |
| Intraocular Pressure (IOP) | - | ↓ 3.1 to 5.2 mmHg | < 0.0001 | Toris et al., 1995 |
| Aqueous Humor Flow | - | ↓ 0.3 µL/min (35% reduction) | < 0.04 | Toris et al., 1995; Gharagozloo et al., 1988 |
| Fluorophotometric Outflow Facility | - | ↑ 0.09 to 0.10 µL/min/mmHg | < 0.04 | Toris et al., 1995 |
| Uveoscleral Outflow | - | ↓ 0.47 µL/min | < 0.03 | Toris et al., 1995 |
| Episcleral Venous Pressure | - | ↓ 1.0 mmHg | < 0.001 | Toris et al., 1995 |
(Data compiled from published clinical trials)[9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of apraclonidine.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of apraclonidine for the α₂-adrenergic receptor by measuring its ability to compete with a known radiolabeled ligand.
Objective: To quantify the affinity of apraclonidine for α₂-adrenergic receptors.
Materials:
-
Receptor Source: Membrane homogenates from cells expressing the human α₂-adrenergic receptor (e.g., HEK-293T cells).
-
Radioligand: A high-affinity α₂-receptor antagonist, e.g., [³H]-Yohimbine or [³H]-Rauwolscine.
-
Test Compound: Apraclonidine HCl.
-
Non-specific Binding Control: A high concentration of a non-labeled α₂-antagonist (e.g., 10 µM Phentolamine).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration: Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Instrumentation: Scintillation counter, 96-well plate harvester.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions expressing the target receptor and determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Assay Buffer + Membrane suspension.
-
Non-specific Binding (NSB): Radioligand + Non-specific Binding Control + Membrane suspension.
-
Competitive Binding: Radioligand + Varying concentrations of Apraclonidine (e.g., 10⁻¹¹ M to 10⁻⁵ M) + Membrane suspension.
-
-
Incubation: Add a fixed, subsaturating concentration of the radioligand (typically near its Kₔ value) to all wells. Add the appropriate competitor or buffer. Finally, add the membrane suspension to initiate the binding reaction.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).[11]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold assay buffer to separate bound from free radioligand.[12]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[11]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of apraclonidine.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in Prism software) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: In Vivo Microdialysis for Norepinephrine Release
This protocol allows for the direct measurement of extracellular norepinephrine levels in a specific brain region or tissue of a living animal, providing a dynamic view of apraclonidine's effect on neurotransmitter release.
Objective: To measure the effect of apraclonidine administration on extracellular norepinephrine concentration in vivo.
Materials:
-
Animal Model: Rat or mouse.
-
Microdialysis Probe: Concentric probe with a semi-permeable membrane (e.g., 20 kDa MWCO).[13]
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).
-
Instrumentation: Microinfusion pump, fraction collector, stereotaxic apparatus.
-
Analytical System: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ED).[14][15]
-
Test Compound: Apraclonidine solution for systemic or local administration.
Methodology:
-
Surgical Implantation: Anesthetize the animal and, using a stereotaxic frame, surgically implant a guide cannula targeting the brain region of interest (e.g., locus coeruleus, hypothalamus). Allow the animal to recover.
-
Probe Insertion & Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[14][16] Allow for a 1-2 hour equilibration period for tissue stabilization and baseline establishment.
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., acetic acid) to prevent catecholamine degradation. Collect at least 3-4 baseline samples.[14]
-
Drug Administration: Administer apraclonidine (e.g., via intraperitoneal injection or reverse dialysis through the probe).
-
Post-Treatment Sample Collection: Continue collecting dialysate samples at the same intervals for several hours to monitor the drug's effect over time.
-
HPLC-ED Analysis:
-
Inject a fixed volume of each dialysate sample into the HPLC system.
-
Separate norepinephrine from other components using a reverse-phase column.[14]
-
Detect and quantify norepinephrine using the electrochemical detector, which measures the current produced by its oxidation.
-
-
Data Analysis:
-
Calculate the concentration of norepinephrine in each sample by comparing its peak height or area to that of known standards.
-
Express the post-treatment norepinephrine levels as a percentage of the average baseline concentration.
-
Plot the percentage change in norepinephrine release over time to visualize the inhibitory effect of apraclonidine.
-
References
- 1. What is the mechanism of Apraclonidine Hydrochloride? [synapse.patsnap.com]
- 2. Apraclonidine (Iopidine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Apraclonidine—An eye opener [frontiersin.org]
- 5. Presynaptic inhibition - Wikipedia [en.wikipedia.org]
- 6. Apraclonidine - Wikipedia [en.wikipedia.org]
- 7. The sensitivity and specificity of 0.5% apraclonidine in the diagnosis of oculosympathetic paresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apraclonidine (EENT) Monograph for Professionals - Drugs.com [drugs.com]
- 9. Effects of apraclonidine on aqueous humor dynamics in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aqueous flow is reduced by the alpha-adrenergic agonist, apraclonidine hydrochloride (ALO 2145) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uva.theopenscholar.com [uva.theopenscholar.com]
- 15. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Synthesis of Apraclonidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apraclonidine (B1662514) hydrochloride, a potent α2-adrenergic receptor agonist, has carved a significant niche in the management of glaucoma and ocular hypertension. This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological underpinnings of this crucial ophthalmic therapeutic agent. We delve into the detailed synthetic pathways, experimental protocols for its pharmacological evaluation, and a comprehensive summary of its quantitative attributes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering a consolidated repository of technical information on apraclonidine hydrochloride.
Discovery and Development
Apraclonidine, chemically known as 2,6-dichloro-N'-(imidazolidinylidene)-1,4-phenylenediamine monohydrochloride, emerged from research focused on developing clonidine (B47849) analogs with a more favorable therapeutic profile for ophthalmic use.[1][2] Developed by Alcon Laboratories, it was first approved for marketing in the United States in 1987.[3] The primary goal was to create a compound that effectively lowers intraocular pressure (IOP) with minimal systemic side effects, a common limitation of other adrenergic agonists.[4][5] Apraclonidine's relative selectivity for α2-adrenergic receptors over α1-receptors contributes to its localized efficacy in the eye and reduced cardiovascular effects.[4][6]
Physicochemical Properties
Apraclonidine hydrochloride is a white to off-white crystalline solid.[7] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C9H11Cl3N4 | [3][8] |
| Molecular Weight | 281.57 g/mol | [3][7][8] |
| CAS Number | 73218-79-8 | [3][7] |
| Melting Point | >300°C | [9] |
| Water Solubility | 0.409 mg/mL | [10] |
| logP | 2.14 | [10] |
| pKa (Strongest Basic) | 8.48 | [10] |
Synthesis of Apraclonidine Hydrochloride
The synthesis of apraclonidine hydrochloride has been approached through several routes, with the most common pathways originating from 2,6-dichloro-4-nitroaniline (B1670479). Below are two detailed synthetic protocols.
Synthesis Protocol 1
This protocol involves the formylation of 2,6-dichloro-4-nitroaniline, followed by chlorination, cyclization, reduction, and salt formation.
Experimental Protocol:
-
N-(2,6-dichloro-4-nitrophenyl)formamide (2): To a stirred solution of formic acid (132.0 mL, 3.5 mol) in a 1 L three-necked round-bottom flask, acetic anhydride (B1165640) (55.2 mL, 0.58 mol) is added dropwise over 20 minutes, maintaining the internal temperature at 55-60°C. The mixture is then cooled to room temperature. 2,6-Dichloro-4-nitroaniline (110.0 g, 0.53 mol) is added portion-wise over 20 minutes, and the mixture is heated at 55°C for 6 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure to yield a yellow solid, which is recrystallized from 95% ethanol (B145695) to give N-(2,6-dichloro-4-nitrophenyl)formamide.[5][11]
-
N-(2,6-dichloro-4-nitrophenyl)carbonimidoyl dichloride (3): A mixture of N-(2,6-dichloro-4-nitrophenyl)formamide, sulfuryl chloride, and thionyl chloride is stirred and refluxed. The resulting product is N-(2,6-dichloro-4-nitrophenyl)carbonimidoyl dichloride.[9]
-
N'-(2,6-dichloro-4-nitrophenyl)-N,N-dimethylformimidamide (4): The dichloride from the previous step is reacted with ethylenediamine (B42938) and triethylamine (B128534) in ethyl acetate (B1210297) at 5-8°C for 1-10 hours to yield 2-(2',6'-dichloro-4'-nitroanilino)-2-imidazoline.[9]
-
2,6-dichloro-N1-(4,5-dihydro-1H-imidazol-2-yl)-1,4-benzenediamine (Apraclonidine) (5): To a suspension of 2-(2',6'-dichloro-4'-nitroanilino)-2-imidazoline (27.4 g, 0.1 mol) and 5% Pd/C (0.3 g) in 200 mL of 95% ethanol, 85% hydrazine (B178648) hydrate (B1144303) (11.8 g, 0.2 mol) is added dropwise at room temperature. The mixture is then refluxed for 8 hours. The hot solution is filtered to remove the catalyst. Upon cooling, the precipitated solid is collected and recrystallized from 95% ethanol to afford apraclonidine as a yellowish-white solid.[5][11]
-
Apraclonidine Hydrochloride (6): A mixture of apraclonidine (24.4 g, 0.1 mol) and concentrated HCl (9.2 mL, 0.11 mol) in 250 mL of 95% ethanol is refluxed for 30 minutes. Upon cooling, the colorless product precipitates and is collected by filtration, recrystallized from 95% ethanol, and dried to yield apraclonidine hydrochloride.[11]
Synthesis Protocol 2
This alternative synthesis route involves the use of thiophosgene (B130339) and subsequent cyclization and reduction steps.
Experimental Protocol:
-
2,6-dichloro-4-nitrophenylisothiocyanate: 2,6-dichloro-4-nitroaniline is reacted with thiophosgene in toluene (B28343).[12]
-
1-(2-aminoethyl)-3-(2,6-dichloro-4-nitrophenyl)-thiourea ethylenediamine solvate: The isothiocyanate (432 g, 1.73 mol) in toluene (2 L) is added dropwise to a cooled (0°C) solution of ethylenediamine (244 ml, 3.66 mol) in toluene (4 L) under a nitrogen atmosphere. 2-Propanol (1 L) is added, and the resulting solid is collected by filtration.[12]
-
2-[(2,6-dichloro-4-nitrophenyl)imino]imidazoline ethylenediamine solvate: The thiourea (B124793) solvate (500 g, 1.35 mol) is suspended in toluene (4 L) and heated at reflux for 15 hours. The mixture is cooled, and 1 M aqueous hydrochloric acid (4 L) is added. The aqueous phase is neutralized to pH 7.0 with 50% NaOH.[12]
-
Apraclonidine Dihydrochloride (B599025): The nitro compound is reduced using Raney nickel in methanol, followed by treatment with HCl gas to form the dihydrochloride salt.[13]
-
Apraclonidine Hydrochloride (Monohydrochloride): The dihydrochloride is converted to the monohydrochloride by the dropwise addition of 5 M aqueous sodium hydroxide (B78521) to a pH of 6.5 at 5°C. The resulting hydrochloride is recrystallized from water.[7][13]
Caption: General workflow for the synthesis of apraclonidine hydrochloride.
Mechanism of Action and Signaling Pathway
Apraclonidine is a relatively selective alpha-2 adrenergic receptor agonist with some weak alpha-1 adrenergic receptor activity.[1][4][6] Its primary mechanism of action in lowering intraocular pressure is twofold:
-
Reduction of Aqueous Humor Production: Apraclonidine stimulates α2-adrenergic receptors on the ciliary body epithelium.[14] This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[14][15] The reduction in cAMP is thought to decrease the rate of aqueous humor secretion.
-
Increase in Uveoscleral Outflow: Apraclonidine also enhances the outflow of aqueous humor through the uveoscleral pathway, an alternative drainage route to the conventional trabecular meshwork.[4][6][16]
The activation of presynaptic α2-receptors can also inhibit the release of norepinephrine (B1679862) from sympathetic nerve endings, contributing to its localized effects.[15]
Caption: Signaling pathway of apraclonidine in reducing aqueous humor production.
Pharmacological Data
The pharmacological activity of apraclonidine has been characterized through various in vitro and in vivo studies. A summary of key quantitative data is provided in the tables below.
Receptor Binding Affinity
| Receptor | Ligand | Ki (nM) | Source |
| α2A-Adrenergic Receptor | Apraclonidine | 2.9 | [1] |
Pharmacokinetics (Topical Ocular Administration)
| Parameter | Value | Conditions | Source |
| Peak Plasma Concentration (Cmax) | 0.9 ng/mL | 0.5% solution, one drop 3x/day for 10 days | [5][6] |
| Trough Plasma Concentration (Cmin) | 0.5 ng/mL | 0.5% solution, one drop 3x/day for 10 days | [5][6] |
| Half-life (t1/2) | 8 hours | 0.5% solution | [5] |
Clinical Efficacy
| Parameter | Value | Study Population/Conditions | Source |
| IOP Reduction | 19-26% (overall) | Chronic glaucoma patients | [12] |
| IOP Reduction | 22.5-29% (responders) | Chronic glaucoma patients | [12] |
| IOP Reduction | 27% (relative to vehicle) | Patients with elevated IOP (0.25% and 0.5% concentrations) | [17] |
Key Experimental Protocols
Receptor Binding Assay (General Protocol)
This protocol outlines a general methodology for a competitive radioligand binding assay to determine the affinity of a compound like apraclonidine for its target receptor.
Experimental Protocol:
-
Membrane Preparation: Cells or tissues expressing the target receptor (e.g., α2-adrenergic receptor) are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]-clonidine) and varying concentrations of the unlabeled test compound (apraclonidine).
-
Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter plate. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.[18][19]
Caption: General workflow for a competitive radioligand binding assay.
Measurement of Aqueous Humor Flow by Fluorophotometry
Fluorophotometry is a non-invasive method used to measure the rate of aqueous humor flow in the eye.
Experimental Protocol:
-
Fluorescein (B123965) Instillation: A sterile solution of fluorescein (e.g., 0.25%) is topically applied to the cornea of the subject. This is typically done several hours before the measurements begin to allow the dye to distribute in the anterior chamber.[4][16]
-
Fluorophotometer Measurement: At set time intervals, a scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber and cornea. The instrument directs a beam of blue light into the eye and measures the emitted fluorescent light.[6][14]
-
Data Acquisition: The fluorescence measurements are recorded over a period of several hours.
-
Calculation of Flow Rate: The rate of decrease in fluorescein concentration in the anterior chamber over time is used to calculate the aqueous humor flow rate. The principle is that the dye is cleared from the anterior chamber primarily by the bulk flow of aqueous humor.[4][14]
Measurement of Uveoscleral Outflow
This experimental protocol describes a method to directly measure uveoscleral outflow in enucleated animal eyes.
Experimental Protocol:
-
Eye Perfusion: Enucleated eyes (e.g., porcine or monkey) are perfused with a buffered saline solution at a constant pressure.[7][20]
-
Total Outflow Measurement: The total outflow of the perfusion fluid from the eye is measured.
-
Tracer Infusion: A fluorescent tracer (e.g., fluorescently labeled dextran) is infused into the anterior chamber.[21][22]
-
Tissue Preparation: After a set period, the eye is fixed, enucleated, and sectioned for microscopic analysis.
-
Fluorescence Microscopy: The distribution of the fluorescent tracer in the ocular tissues is visualized using fluorescence microscopy. The presence and intensity of the tracer in the ciliary muscle, suprachoroidal space, and sclera indicate the uveoscleral outflow pathway.[21][22]
-
Quantification: The amount of tracer in different ocular compartments can be quantified to estimate the proportion of uveoscleral outflow.
Conclusion
Apraclonidine hydrochloride remains a cornerstone in the short-term management of elevated intraocular pressure. Its discovery marked a significant advancement in ophthalmic pharmacology, offering a targeted approach with a favorable safety profile. The synthetic routes to apraclonidine are well-established, allowing for its efficient production. A thorough understanding of its mechanism of action, centered on the α2-adrenergic signaling pathway, and its pharmacological properties, as detailed in this guide, is essential for the continued development of novel and improved therapies for glaucoma and other ocular diseases. This technical guide provides a comprehensive overview of the critical data and methodologies related to apraclonidine hydrochloride, serving as a valuable resource for the scientific community.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Apraclonidine | C9H10Cl2N4 | CID 2216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104557716B - A kind of α23 adrenergic receptor agonists Apraclonidine Hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 4. Measurement of aqueous humor flow with scanning ocular fluorophotometers. | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Segmental Uveoscleral Outflow and its Relationship With Trabecular Outflow in Monkey Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apraclonidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Apraclonidine hydrochloride | 73218-79-8 [chemicalbook.com]
- 13. selleckchem.com [selleckchem.com]
- 14. A New Method to Measure Aqueous Humor Flow [brightfocus.org]
- 15. What is the mechanism of Apraclonidine Hydrochloride? [synapse.patsnap.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Characterization of Uveoscleral Outflow in Enucleated Porcine Eyes Perfused under Constant Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. researchgate.net [researchgate.net]
Apraclonidine's Impact on Aqueous Humor Dynamics in Perfused Anterior Segments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of apraclonidine (B1662514), a selective alpha-2 adrenergic agonist, on aqueous humor dynamics, with a specific focus on its application in perfused anterior segment studies. Apraclonidine is a critical pharmacological tool for the management of intraocular pressure (IOP), primarily by reducing aqueous humor formation and potentially modulating its outflow. This document details the experimental protocols for assessing these effects, presents quantitative data from relevant studies, and illustrates the underlying signaling pathways.
Introduction
Apraclonidine hydrochloride is a sympathomimetic agent that selectively stimulates alpha-2 adrenergic receptors.[1] Its primary clinical application is in the short-term management of glaucoma and the prevention of postoperative spikes in intraocular pressure.[2][3] The hypotensive effect of apraclonidine is primarily attributed to its ability to suppress the production of aqueous humor by the ciliary body.[4][5] Additionally, there is evidence to suggest that it may also influence the outflow of aqueous humor.[6][7]
The perfused anterior segment model is an invaluable ex vivo tool for the direct investigation of aqueous humor dynamics, allowing for the controlled study of pharmacological agents on IOP, outflow facility, and aqueous flow, independent of systemic vascular and neural influences.[8][9] This guide will explore the application of this model in characterizing the ocular hypotensive action of apraclonidine.
Mechanism of Action
Apraclonidine's primary mechanism of action is the stimulation of alpha-2 adrenergic receptors in the ciliary body.[5] This activation leads to a reduction in aqueous humor production.[4] The drug may also have a secondary effect on uveoscleral outflow.[7]
Signaling Pathways
The binding of apraclonidine to alpha-2 adrenergic receptors, which are G-protein coupled receptors, initiates an intracellular signaling cascade. In the ciliary epithelium, this primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP is thought to be a key step in decreasing aqueous humor secretion.
In the trabecular meshwork, the signaling is more complex. Activation of alpha-2A adrenergic receptors on human trabecular meshwork cells can lead to the inhibition of forskolin-stimulated cAMP formation and the stimulation of mitogen-activated protein (MAP) kinase activity. The precise downstream effects of these signaling events on outflow facility are still under investigation.
Signaling Pathway of Apraclonidine in the Ciliary Epithelium
Caption: Apraclonidine's signaling in the ciliary epithelium.
Putative Signaling Pathway of Apraclonidine in the Trabecular Meshwork
Caption: Apraclonidine's potential signaling in the trabecular meshwork.
Quantitative Data
The following tables summarize the quantitative effects of apraclonidine on key parameters of aqueous humor dynamics from various studies. It is important to note that much of the available data comes from in vivo human and animal studies, as dedicated perfused anterior segment studies with apraclonidine are less common in the literature.
| Parameter | Species | Apraclonidine Concentration | Change from Baseline | Study Type | Citation |
| Intraocular Pressure (IOP) | Human | 0.5% | ↓ 3.1 - 5.2 mmHg | In vivo | [6] |
| Human | 1% | No significant postoperative increase | In vivo | [10] | |
| Cynomolgus Monkey | 600-1000 µg | ↓ 4 mmHg (maximum) | In vivo | [11] | |
| Dog | 0.5% | ↓ 3.0 mmHg (16%) | In vivo | [3] | |
| Aqueous Humor Flow | Human | 0.5% | ↓ 0.3 µL/min | In vivo | [6] |
| Cynomolgus Monkey | 600 µg | ↓ 30-35% | In vivo | [11] | |
| Rabbit | 0.15% (Brimonidine) | ↓ 39% | In vivo | [4] | |
| Fluorophotometric Outflow Facility | Human | 0.5% | ↑ 0.09 - 0.10 µL/min/mmHg | In vivo | [6] |
| Tonographic Outflow Facility | Human | 0.5% | No significant change | In vivo | [6] |
| Uveoscleral Outflow | Human | 0.5% | ↓ 0.47 µL/min | In vivo | [6] |
| Episcleral Venous Pressure | Human | 0.5% | ↓ 1.0 mmHg | In vivo | [6] |
Experimental Protocols
Perfused Anterior Segment Preparation
This protocol describes a general method for preparing and perfusing a human or animal anterior segment for the study of aqueous humor dynamics.
Materials:
-
Donor eyes (human or animal)
-
Dissecting microscope
-
Sterile surgical instruments (forceps, scissors, scalpel)
-
Perfusion chamber/dish
-
Syringe pump or constant pressure reservoir
-
Pressure transducer
-
Perfusion medium (e.g., Dulbecco's Modified Eagle Medium)
-
Apraclonidine solution of desired concentration
Procedure:
-
Dissection: Under a dissecting microscope, the globe is bisected at the equator. The lens, iris, and vitreous are carefully removed to isolate the anterior segment, which includes the cornea, trabecular meshwork, and a scleral rim.[8]
-
Mounting: The anterior segment is mounted onto a specialized perfusion dish and secured with a clamping ring or tissue adhesive to create a sealed "anterior chamber."[8][12]
-
Perfusion Setup: The perfusion chamber is connected to a syringe pump for constant flow perfusion or a reservoir for constant pressure perfusion. An inflow cannula delivers the perfusion medium into the artificial anterior chamber, and an outflow cannula is connected to a pressure transducer to monitor the intraocular pressure.[8][12]
-
Equilibration: The anterior segment is perfused with the control medium until a stable baseline IOP is achieved.
-
Drug Administration: Apraclonidine is introduced into the perfusion medium at the desired concentration.
-
Data Acquisition: IOP is continuously recorded throughout the experiment. Outflow facility can be calculated from the pressure and flow rate data.
Experimental Workflow for Perfused Anterior Segment Study
Caption: Workflow for perfused anterior segment experiments.
Measurement of Aqueous Humor Flow (Fluorophotometry)
Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow in vivo.
Materials:
-
Scanning ocular fluorophotometer
-
Fluorescein (B123965) sodium solution (e.g., 0.25%)
-
Anesthetic eye drops
Procedure:
-
Fluorescein Instillation: A solution of fluorescein is topically applied to the eye. A common protocol involves instilling 0.25% fluorescein every 5 minutes for 30 minutes, several hours before measurements begin.[13]
-
Baseline Measurement: After a set period to allow for fluorescein distribution, baseline fluorescence in the cornea and anterior chamber is measured using the fluorophotometer.
-
Serial Measurements: Fluorescence is measured at regular intervals over a period of several hours.
-
Calculation of Flow Rate: The rate of decrease in fluorescein concentration in the anterior chamber is used to calculate the aqueous humor flow rate.[13]
Measurement of Outflow Facility (Tonography)
Tonography is a non-invasive clinical method to estimate the facility of aqueous humor outflow.
Materials:
-
Electronic Schiøtz tonometer or a pneumatonometer with a weighted tip
-
Topical anesthetic
Procedure:
-
Anesthesia: The cornea is anesthetized with a topical anesthetic.
-
Tonometer Application: A weighted tonometer is applied to the cornea for a period of 2 to 4 minutes.
-
Pressure Measurement: The tonometer continuously records the intraocular pressure. The weight of the tonometer displaces aqueous humor, causing a gradual decline in IOP.
-
Calculation of Outflow Facility: The rate of IOP decay is used to calculate the outflow facility, typically expressed in µL/min/mmHg.
Discussion and Conclusion
Apraclonidine effectively lowers intraocular pressure primarily by reducing the production of aqueous humor via stimulation of alpha-2 adrenergic receptors in the ciliary body. The perfused anterior segment model provides a robust platform for the detailed investigation of these mechanisms, allowing for the precise control of experimental conditions. While in vivo studies in humans and animals have provided valuable quantitative data on the effects of apraclonidine, further studies utilizing perfused anterior segment preparations could offer more direct insights into its effects on outflow facility and the underlying cellular and molecular mechanisms. The continued use of these advanced experimental models will be crucial for the development of novel and more effective therapies for glaucoma.
References
- 1. Reduction of anterior-segment vascularity with preoperative topical apraclonidine 1% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Alpha-2 adrenergic agonists in the treatment of glaucoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of topical administration of 0.5% apraclonidine on intraocular pressure, pupil size, and heart rate in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a topical alpha2 adrenergic agonist on ciliary blood flow and aqueous production in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ocular effects of apraclonidine in Horner syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of apraclonidine on aqueous humor dynamics in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Do Antiglaucoma Alpha Agonists Work? Side Effect, Uses, Drug Names [rxlist.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Effects of apraclonidine on intraocular pressure and blood-aqueous barrier permeability after phacoemulsification and intraocular lens implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apraclonidine and brimonidine effects on anterior ocular and cardiovascular physiology in normal and sympathectomized monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An ex vivo model of human corneal rim perfusion organ culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Utilizing Apraclonidine for In Vitro Alpha-2 Adrenergic Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apraclonidine (B1662514), a potent and relatively selective alpha-2 adrenergic agonist, serves as a valuable pharmacological tool for the in vitro investigation of alpha-2 adrenergic receptor signaling pathways. Its primary mechanism of action involves the activation of alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] Apraclonidine also exhibits weak alpha-1 adrenergic receptor agonist activity, a factor to consider in experimental design.[3][4]
These application notes provide detailed protocols for utilizing apraclonidine in key in vitro assays to characterize alpha-2 adrenergic receptor signaling, including radioligand binding assays, functional assays measuring cAMP modulation, and GTPγS binding assays.
Key Applications
-
Receptor Binding Affinity Determination: Quantifying the binding affinity (Ki) of apraclonidine for the three human alpha-2 adrenergic receptor subtypes (α2A, α2B, and α2C).
-
Functional Potency and Efficacy Assessment: Determining the potency (EC50) and efficacy of apraclonidine in modulating downstream signaling events, such as the inhibition of cAMP production.
-
G-Protein Activation Analysis: Directly measuring the activation of Gi/o proteins upon apraclonidine binding to alpha-2 adrenergic receptors.
-
Comparative Pharmacology: Evaluating the selectivity and functional profile of apraclonidine in comparison to other adrenergic ligands, such as brimonidine (B1667796).
Quantitative Data Summary
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Brimonidine | Alpha-2A Adrenergic | 3.7 ± 0.8 | [5] |
| Brimonidine | Alpha-2B Adrenergic | 512 ± 3 | [5] |
| Brimonidine | Alpha-2C Adrenergic | 120 ± 13 | [5] |
| Clonidine | Alpha-2A Adrenergic | 11 ± 3 | [5] |
| Clonidine | Alpha-2B Adrenergic | 40 ± 4 | [5] |
| Clonidine | Alpha-2C Adrenergic | 134 ± 4 | [5] |
| Compound | Tissue/Assay System | Functional Potency (EC50, nM) | Reference |
| Apraclonidine | Porcine Ciliary Artery | 13.0 | |
| Brimonidine | Porcine Ciliary Artery | 2.11 | |
| Oxymetazoline | Porcine Ciliary Artery | 5.26 | |
| Noradrenaline | Porcine Ciliary Artery | 247 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Radioligand Displacement Binding Assay
This protocol is designed to determine the binding affinity (Ki) of apraclonidine for a specific alpha-2 adrenergic receptor subtype.
Materials:
-
Cell membranes from a cell line stably expressing the human alpha-2A, alpha-2B, or alpha-2C adrenergic receptor.
-
Radioligand: [3H]-Rauwolscine or [3H]-RX821002 (a selective alpha-2 antagonist).
-
Apraclonidine hydrochloride.
-
Non-specific binding control: A high concentration of a non-labeled alpha-2 antagonist (e.g., 10 µM yohimbine).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare Apraclonidine Dilutions: Prepare a series of dilutions of apraclonidine in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, radioligand, and cell membranes.
-
Non-specific Binding: Binding buffer, radioligand, cell membranes, and non-specific binding control.
-
Displacement: Binding buffer, radioligand, cell membranes, and a specific concentration of apraclonidine.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the apraclonidine concentration.
-
Determine the IC50 value (the concentration of apraclonidine that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of apraclonidine to inhibit adenylyl cyclase activity and decrease intracellular cAMP levels.
Materials:
-
Whole cells stably expressing the human alpha-2A, alpha-2B, or alpha-2C adrenergic receptor (e.g., CHO or HEK293 cells).
-
Apraclonidine hydrochloride.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with a PDE inhibitor for a specified time.
-
Apraclonidine Treatment: Add varying concentrations of apraclonidine to the wells and incubate for a defined period.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each apraclonidine concentration.
-
Plot the percentage of inhibition against the logarithm of the apraclonidine concentration.
-
Determine the EC50 value (the concentration of apraclonidine that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.
-
[35S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation by apraclonidine.
Materials:
-
Cell membranes from a cell line stably expressing the human alpha-2A, alpha-2B, or alpha-2C adrenergic receptor.
-
[35S]GTPγS.
-
Apraclonidine hydrochloride.
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: A high concentration of unlabeled GTPγS.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare Apraclonidine Dilutions: Prepare a series of dilutions of apraclonidine in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Basal Binding: Assay buffer, [35S]GTPγS, GDP, and cell membranes.
-
Non-specific Binding: Assay buffer, [35S]GTPγS, GDP, cell membranes, and unlabeled GTPγS.
-
Stimulated Binding: Assay buffer, [35S]GTPγS, GDP, cell membranes, and a specific concentration of apraclonidine.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific [35S]GTPγS binding by subtracting non-specific binding from the total binding at each apraclonidine concentration.
-
Plot the specific binding against the logarithm of the apraclonidine concentration.
-
Determine the EC50 and Emax (maximal stimulation) values using non-linear regression analysis.
-
Conclusion
Apraclonidine is a valuable tool for dissecting the intricacies of alpha-2 adrenergic signaling in vitro. The protocols provided herein offer a framework for researchers to quantitatively assess the binding and functional properties of apraclonidine and other adrenergic ligands. By employing these standardized assays, scientists can gain deeper insights into the molecular pharmacology of alpha-2 adrenergic receptors, which is crucial for the development of novel therapeutics targeting this important receptor family.
References
- 1. Comparison of the efficacy of apraclonidine and brimonidine as aqueous suppressants in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Distribution of Adrenergic Receptor Subtypes and Responses to Topical 0.5% Apraclonidine in Patients With Blepharoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apraclonidine and brimonidine effects on anterior ocular and cardiovascular physiology in normal and sympathectomized monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of brimonidine, an α2 adrenergic agonist, on human meibomian gland epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Determination of Apraclonidine
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control, formulation, and analysis of apraclonidine (B1662514).
Abstract: This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of apraclonidine hydrochloride. The described protocol is suitable for the analysis of the bulk drug substance and its formulation in ophthalmic solutions. The method utilizes a C8 stationary phase with a mobile phase consisting of an acetonitrile, phosphate (B84403) buffer, and methanol (B129727) mixture, with UV detection at 220 nm.
Principle
This method separates apraclonidine from potential impurities and degradation products based on its partitioning between a non-polar stationary phase (C8) and a polar mobile phase. The analyte is detected and quantified by ultraviolet (UV) absorption at a specific wavelength. The peak area of apraclonidine is directly proportional to its concentration in the sample.
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column compartment, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
Apraclonidine Hydrochloride USP Reference Standard (RS).
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Phosphoric Acid (ACS Grade).
-
Sodium Hydroxide (B78521) (ACS Grade).
-
Purified Water (HPLC Grade).
-
-
Consumables:
-
HPLC Column: 8-mm x 100-mm with L7 packing (C8).
-
Volumetric flasks (Class A).
-
Pipettes (Calibrated).
-
Syringe filters (0.45 µm).
-
HPLC vials.
-
Experimental Protocols
Preparation of Solutions
Phosphate Buffer (pH 3.0):
-
Transfer 6.8 mL of phosphoric acid into a 2000-mL volumetric flask.
-
Add approximately 1900 mL of purified water and mix thoroughly.
-
Adjust the pH to 3.0 using a sodium hydroxide solution (1 in 2 concentration).
-
Add purified water to the final volume and mix well.[1]
Mobile Phase:
-
Prepare a filtered and degassed mixture of acetonitrile, Phosphate Buffer (pH 3.0), and methanol in the ratio of 56:40:4 (v/v/v).[1]
Standard Solution (0.8 mg/mL):
-
Accurately weigh about 20 mg of Apraclonidine Hydrochloride RS and transfer it to a 25-mL volumetric flask.
-
Dissolve the standard in the Mobile Phase and dilute to volume with the same solvent.
-
Mix thoroughly to ensure complete dissolution.[1] This solution is also used as the System Suitability Solution.
Test Solution (from bulk drug):
-
Accurately weigh about 20 mg of Apraclonidine Hydrochloride and transfer to a 25-mL volumetric flask.
-
Dissolve in and dilute with the Mobile Phase to the final volume.[1]
-
Mix thoroughly. If necessary, filter the solution through a 0.45 µm syringe filter before injection.
Test Solution (from Ophthalmic Solution):
-
Transfer a volume of the ophthalmic solution equivalent to the labeled amount of apraclonidine to a suitable volumetric flask.
-
Dilute with the Mobile Phase to achieve a final concentration of approximately 0.8 mg/mL of apraclonidine hydrochloride.
-
Mix thoroughly and filter if necessary.
Chromatographic Conditions
The quantitative analysis is performed using the parameters summarized in the table below.
| Parameter | Specification |
| HPLC Column | 8-mm x 100-mm, L7 packing (C8) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) : Methanol (56:40:4) |
| Flow Rate | 3.0 mL/min |
| Injection Volume | 20 µL |
| Detector Wavelength | 220 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 5 times the retention time of apraclonidine |
Experimental Workflow
The logical flow of the experimental procedure, from preparation to final analysis, is illustrated below.
References
Apraclonidine Application in Animal Models of Glaucoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apraclonidine (B1662514), a selective alpha-2 adrenergic agonist, is a well-established ophthalmic agent used to lower intraocular pressure (IOP). Its primary mechanism of action involves the reduction of aqueous humor production, with a potential secondary effect on increasing uveoscleral outflow. In the field of glaucoma research, apraclonidine serves as a valuable tool in various animal models to investigate the pathophysiology of the disease and to evaluate the efficacy of novel therapeutic interventions. These application notes provide a comprehensive overview of the use of apraclonidine in preclinical glaucoma research, including detailed experimental protocols, quantitative data summaries, and visualizations of relevant pathways and workflows.
Mechanism of Action
Apraclonidine is a relatively selective alpha-2 adrenergic receptor agonist.[1] Its IOP-lowering effect is primarily attributed to its interaction with alpha-2 adrenergic receptors located on the ciliary body epithelium.[2] This interaction initiates a signaling cascade that leads to a decrease in aqueous humor formation.
Signaling Pathway
The binding of apraclonidine to the alpha-2 adrenergic receptor, a G protein-coupled receptor (GPCR), activates an inhibitory G-protein (Gi). The alpha subunit of the Gi protein (Gαi) dissociates and inhibits the enzyme adenylyl cyclase.[3][4] This inhibition leads to a reduction in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The decrease in cAMP levels ultimately results in a decrease in aqueous humor secretion from the ciliary processes.[5] The three subtypes of the alpha-2 adrenergic receptor, α2A, α2B, and α2C, have been identified in the ciliary body.[5]
Figure 1. Signaling pathway of apraclonidine in the ciliary body.
Application in Animal Models
Apraclonidine has been utilized in a variety of animal models to study its effects on IOP and to investigate its potential neuroprotective properties. The choice of animal model often depends on the specific research question, with each species offering unique advantages.
Quantitative Data Summary
The following tables summarize the quantitative effects of apraclonidine on IOP in different animal models of glaucoma.
Table 1: Effect of Apraclonidine on Intraocular Pressure in Various Animal Models
| Animal Model | Glaucoma Induction Method | Apraclonidine Concentration | Route of Administration | IOP Reduction | Reference |
| Cynomolgus Monkey | Normotensive | 600-1000 µg | Topical | 4 mmHg (max) | [6] |
| Brown Norway Rat | Hypertonic Saline Injection | 0.5% | Topical (twice daily) | Maintained IOP at 29 ± 4 mmHg (vs. 39 ± 2 mmHg in controls) | |
| Albino Rabbit | Nd:YAG Laser Irradiation | 0.5% | Topical | Completely abolished IOP rise | [7] |
| Dog | Normotensive | 0.5% (60 µL) | Topical | 3.0 mmHg (16%) at 8 hours | [8] |
| Cat | Normotensive | 0.5% (30 µL) | Topical | 4.8 mmHg (24.0%) at 6 hours | [9] |
Experimental Protocols
The following are detailed protocols for key experiments involving the application of apraclonidine in animal models of glaucoma.
Protocol 1: Induction of Ocular Hypertension in Rats via Hypertonic Saline Injection
This protocol describes a commonly used method to induce chronic elevation of IOP in rats, mimicking glaucomatous optic neuropathy.
Materials:
-
Brown Norway rats
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Glass microneedle
-
Hypertonic saline (e.g., 1.7 M NaCl)
-
Microsyringe pump
-
Plastic ring to place around the equator of the eye
-
Topical antibiotic ointment
-
Tonometer (e.g., TonoLab)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Place the plastic ring around the equator of the eye to restrict the injected saline to the limbal region.[10]
-
Under a dissecting microscope, carefully insert the glass microneedle into an episcleral vein.
-
Using the microsyringe pump, slowly inject a small volume (e.g., 50 µL) of hypertonic saline towards the limbus over approximately 10 seconds. Successful injection is indicated by blanching of the limbal venous plexus.[8]
-
Withdraw the needle and apply gentle pressure to the injection site with forceps for 30 seconds to prevent backflow.[8]
-
Remove the plastic ring and apply a topical antibiotic ointment to the eye to prevent infection.
-
Monitor the animal during recovery from anesthesia.
-
IOP elevation typically develops gradually over approximately one week as a result of inflammation and scarring of the aqueous outflow pathways.[10]
-
Measure IOP at regular intervals using a tonometer.
Protocol 2: Induction of Ocular Hypertension in Rabbits via Laser Photocoagulation
This protocol outlines a method to induce elevated IOP in rabbits by applying laser energy to the trabecular meshwork.
Materials:
-
Pigmented rabbits
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Argon laser photocoagulator
-
Gonioscopy lens
-
Topical anesthetic (e.g., proparacaine)
-
Topical mydriatic and cycloplegic agents (optional, depending on the specific laser approach)
-
Topical antibiotic ointment
-
Tonometer
Procedure:
-
Anesthetize the rabbit and apply a topical anesthetic to the cornea.
-
Place the gonioscopy lens on the cornea with a coupling agent.
-
Visualize the trabecular meshwork through the gonioscopy lens.
-
Apply argon laser spots to the trabecular meshwork. The laser parameters (spot size, power, and duration) should be optimized to induce a sustained IOP elevation without excessive inflammation.[11]
-
Approximately half of the laser-treated rabbits may develop sustained ocular hypertension.[11]
-
Following the laser procedure, administer a topical antibiotic ointment.
-
Monitor the animal for signs of discomfort and measure IOP regularly.
Protocol 3: Topical Administration of Apraclonidine and IOP Measurement
This protocol details the procedure for administering topical apraclonidine and measuring the subsequent changes in IOP.
Materials:
-
Apraclonidine ophthalmic solution (e.g., 0.5% or 1%)
-
Calibrated micropipette
-
Animal restrainer (if necessary)
-
Tonometer
Procedure:
-
Gently restrain the animal to minimize movement and stress.
-
Using a calibrated micropipette, instill a precise volume of the apraclonidine solution into the lower conjunctival cul-de-sac of the treated eye. For rats, a typical volume is 5-10 µL, while for rabbits, it may be 25-50 µL.
-
Hold the animal's head steady for a few moments to allow for drug distribution and to minimize loss due to blinking.
-
For control eyes, administer the vehicle solution using the same procedure.
-
Measure IOP at baseline (before drug administration) and at various time points post-administration (e.g., 1, 2, 4, 6, and 8 hours) using a calibrated tonometer.
-
For IOP measurement, apply a topical anesthetic to the cornea and gently hold the eyelids open.
-
Position the tonometer perpendicular to the central cornea and obtain several readings to ensure accuracy.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of apraclonidine in a laser-induced rabbit model of glaucoma.
Figure 2. Experimental workflow for apraclonidine evaluation.
Neuroprotection in Glaucoma Models
While the primary therapeutic effect of apraclonidine is IOP reduction, there is growing interest in the neuroprotective potential of alpha-2 adrenergic agonists. Glaucoma is characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons, leading to vision loss.[2] Neuroprotective strategies aim to preserve these neurons independently of IOP control.
Studies with the related alpha-2 agonist, brimonidine (B1667796), have demonstrated neuroprotective effects in various animal models of optic nerve damage, including the optic nerve crush model.[12][13] These studies have shown that brimonidine can enhance RGC survival.[12][13] While direct evidence for apraclonidine's neuroprotective effects is less extensive, its similar mechanism of action suggests a potential for similar benefits. Further research is warranted to fully elucidate the neuroprotective capacity of apraclonidine in animal models of glaucoma.
Conclusion
Apraclonidine is a valuable pharmacological tool for researchers studying glaucoma in animal models. Its well-defined mechanism of action and consistent IOP-lowering effects make it a reliable agent for investigating the physiological and pathological processes of this complex disease. The protocols and data presented in these application notes provide a foundation for the effective use of apraclonidine in preclinical glaucoma research, with the ultimate goal of developing more effective therapies to preserve vision.
References
- 1. The Selective Vulnerability of Retinal Ganglion Cells in Rat Chronic Ocular Hypertension Model at Early Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Nitric oxide attenuates alpha(2)-adrenergic receptors by ADP-ribosylation of G(i)alpha in ciliary epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. d-nb.info [d-nb.info]
- 7. Apraclonidine effects on ocular responses to YAG laser irradiation to the rabbit iris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of topical administration of 0.5% apraclonidine on intraocular pressure, pupil size, and heart rate in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of topical administration of 0.5% apraclonidine on intraocular pressure, pupil size, and heart rate in clinically normal cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prnorb.com [prnorb.com]
- 11. Laser-induced glaucoma in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Retinal ganglion cell neuroprotection in a rat model of glaucoma following brimonidine, latanoprost or combined treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of brimonidine on retinal ganglion cell survival in an optic nerve crush model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Apraclonidine's Impact on Blood-Aqueous Barrier Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apraclonidine (B1662514), a selective alpha-2 adrenergic receptor agonist, is primarily utilized in clinical settings to manage intraocular pressure (IOP), particularly in the context of glaucoma and ocular surgeries.[1] Its mechanism of action involves the reduction of aqueous humor production.[1][2] Beyond its effects on IOP, apraclonidine has been shown to influence the integrity of the blood-aqueous barrier (BAB). The BAB is a critical physiological barrier that regulates the passage of solutes and molecules from the bloodstream into the aqueous humor, maintaining the eye's immune privilege and optical clarity.[3][4] Disruption of this barrier can lead to ocular inflammation and pathology.[3] These protocols provide a framework for investigating the protective effects of apraclonidine on BAB integrity in a research setting.
Mechanism of Action
Apraclonidine is an alpha-2 adrenergic agonist.[5] Its primary effect on intraocular pressure is achieved by stimulating alpha-2 adrenergic receptors in the ciliary body, which leads to a decrease in the production of aqueous humor.[2] Some studies also suggest that it may increase uveoscleral outflow.[2] The protective effect of apraclonidine on the blood-aqueous barrier is thought to be mediated by its vasoconstrictive properties on the afferent vessels of the ciliary processes, which reduces plasma leakage into the aqueous humor.[5][6]
Signaling Pathway of Apraclonidine in the Ciliary Body
Caption: Apraclonidine's signaling cascade in the ciliary body.
Experimental Protocols
Animal Model and Induction of Blood-Aqueous Barrier Breakdown
A common and effective animal model for studying the BAB is the pigmented rabbit.[7] Breakdown of the BAB can be induced using several methods, including:
-
Argon Laser Photocoagulation: This method involves creating controlled burns on the iris, leading to a localized inflammatory response and breakdown of the BAB.[7]
-
Lipopolysaccharide (LPS) Injection: Intravenous injection of LPS induces a systemic inflammatory response, resulting in uveitis and a breakdown of the BAB.[8]
Protocol for Argon Laser-Induced BAB Breakdown in Rabbits:
-
Animal Preparation: Anesthetize pigmented rabbits according to approved institutional animal care and use committee (IACUC) protocols.
-
Pupil Dilation: Instill a mydriatic agent to achieve adequate pupil dilation.
-
Laser Application: Using an argon laser, create several burns on the iris surface. Laser parameters (spot size, duration, power) should be standardized across all animals.
-
Post-Laser Observation: Monitor the animals for any adverse reactions.
Preparation and Administration of Apraclonidine Ophthalmic Solution
Commercially available apraclonidine ophthalmic solutions (0.5% or 1%) can be used.[9][10] Alternatively, a sterile aqueous solution of apraclonidine hydrochloride can be prepared.[11][12]
Protocol for Topical Administration:
-
Pre-Treatment Group: Instill one to two drops of apraclonidine solution into the conjunctival sac of the experimental eye one hour before inducing BAB breakdown.[7]
-
Post-Treatment Group: Instill one to two drops of apraclonidine solution immediately after inducing BAB breakdown.[7]
-
Control Group: Instill a placebo (vehicle solution without apraclonidine) following the same timeline as the treatment groups.
Assessment of Blood-Aqueous Barrier Integrity
The integrity of the BAB can be assessed using the following methods:
a) Aqueous Humor Protein Concentration Measurement:
This method quantifies the amount of protein that has leaked into the aqueous humor, with higher concentrations indicating greater barrier disruption.
Protocol:
-
Aqueous Humor Collection: At a predetermined time point after BAB breakdown (e.g., 60 minutes), carefully collect aqueous humor from the anterior chamber using a fine-gauge needle under anesthesia.[7]
-
Protein Quantification: Determine the total protein concentration in the collected aqueous humor using a standard protein assay method (e.g., Bradford or BCA assay).
-
Laser Flare-Cell Meter: Alternatively, a non-invasive laser flare-cell meter can be used to quantify aqueous flare, which is an indirect measure of protein concentration.[13][14]
b) Fluorophotometry:
This technique measures the leakage of a fluorescent tracer (sodium fluorescein) from the blood into the aqueous humor, providing a quantitative measure of BAB permeability.[15][16]
Protocol:
-
Baseline Measurement: Measure the baseline fluorescence of the anterior chamber using a fluorophotometer.[17]
-
Tracer Injection: Administer an intravenous injection of sodium fluorescein (B123965) (e.g., 8 mg/kg).[17]
-
Fluorophotometric Scans: Perform sequential fluorophotometric scans of the anterior chamber at specific time points (e.g., 30, 45, and 60 minutes) after fluorescein injection.[17]
-
Plasma Fluorescein Measurement: Collect blood samples at corresponding time points to measure the concentration of unbound fluorescein in the plasma.[17]
-
Calculation of Permeability: The permeability of the BAB can be calculated using specialized software that integrates the aqueous and plasma fluorescein concentration data.[17]
Experimental Workflow
Caption: Experimental workflow for testing apraclonidine's effect.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Aqueous Humor Protein Concentration (g/L) Following Argon Laser-Induced BAB Breakdown in Rabbits
| Treatment Group | N | Mean Protein Concentration (g/L) | Standard Deviation |
| Control (No Treatment) | 10 | 0.72 | 0.26 |
| Placebo + Laser | 10 | 5.98 | 4.23 |
| Apraclonidine (Pre-Laser) | 10 | 0.43 | 0.25 |
| Apraclonidine (Post-Laser) | 10 | 2.19 | 1.30 |
| Apraclonidine (Pre & Post-Laser) | 10 | 0.35 | 0.08 |
Data adapted from a study on pigmented rabbits.[7]
Table 2: Evans Blue Dye Concentration in Aqueous Humor (mg/100 ml) Following Argon Laser-Induced BAB Breakdown in Rabbits
| Treatment Group | N | Mean Evans Blue Concentration (mg/100 ml) | Standard Deviation |
| Control | 10 | 0.03 | 0.08 |
| Placebo + Laser | 10 | 0.92 | 0.53 |
| Apraclonidine + Laser | 10 | 0.28 | 0.19 |
Data adapted from a study on pigmented rabbits.[7]
Table 3: Effect of 0.5% Apraclonidine on Blood-Aqueous Barrier Permeability in Humans
| Parameter | Time Post-Administration | Maximum Decrease (%) |
| Coefficient of Protein Entry (kin) | 3 hours | 21 ± 6 |
| Aqueous Flow Rate | 3 hours | 45 ± 5 |
Data represents mean ± S.E. from a study in normal human volunteers.[13]
Conclusion
The provided protocols offer a detailed methodology for investigating the effects of apraclonidine on the integrity of the blood-aqueous barrier. By employing established animal models and quantitative assessment techniques, researchers can effectively evaluate the protective potential of apraclonidine and similar compounds. The structured presentation of data in tables allows for straightforward comparison and interpretation of results, facilitating advancements in ophthalmic drug development.
References
- 1. Articles [globalrx.com]
- 2. What is the mechanism of Apraclonidine Hydrochloride? [synapse.patsnap.com]
- 3. Recent experimental studies on the blood-aqueous barrier: the anatomical basis of the response to injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effects of a topical alpha2 adrenergic agonist on ciliary blood flow and aqueous production in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apraclonidine protection of the blood-aqueous barrier from traumatic break-down - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of alpha(2)-adrenergic agonists on lipopolysaccharide-induced aqueous flare elevation in pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iopidine (apraclonidine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. Apraclonidine Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 11. pharmacopeia.cn [pharmacopeia.cn]
- 12. Apraclonidine Ophthalmic Solution [doi.usp.org]
- 13. Effect of apraclonidine on blood-aqueous barrier permeability to plasma protein in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Breakdown of the Blood-Ocular Barrier as a Strategy for the Systemic Use of Nanosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ocumetrics.com [ocumetrics.com]
- 16. Blood aqueous barrier permeability versus age by fluorophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: Use of Apraclonidine in the Diagnosis of Horner's Syndrome for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of apraclonidine (B1662514) as a diagnostic agent for Horner's Syndrome (HS) in a research setting. Apraclonidine has become a primary pharmacological tool for confirming oculosympathetic paresis, largely replacing the traditional cocaine test due to its availability and reliable mechanism of action.[1][2][3][4]
Principle and Mechanism of Action
Horner's syndrome results from the disruption of the oculosympathetic pathway, leading to a classic triad (B1167595) of symptoms: miosis (constricted pupil), ptosis (drooping eyelid), and facial anhidrosis.[3][5] The diagnosis is confirmed by observing the pupillary response to specific pharmacological agents.
Apraclonidine is a strong alpha-2 (α2) and a weak alpha-1 (α1) adrenergic agonist.[3][6][7] Its diagnostic utility in Horner's syndrome is based on the phenomenon of "denervation supersensitivity."
-
In a Normal Eye: The iris dilator muscle has normally functioning sympathetic innervation. When apraclonidine is applied, its potent α2-agonist activity dominates, causing feedback inhibition of norepinephrine (B1679862) release. This leads to a mild constriction or no significant change in pupil size.[8][9]
-
In a Horner's Syndrome Eye: The sympathetic nerve supply to the iris dilator is disrupted. The muscle compensates by upregulating the number of α1-adrenergic receptors on its surface.[3][4] This "supersensitivity" means that even the weak α1-agonist activity of apraclonidine is sufficient to cause a strong contraction of the dilator muscle, resulting in significant pupil dilation (mydriasis).[9][10][11]
This differential effect—constriction in the healthy eye and dilation in the affected eye—leads to the "reversal of anisocoria," which is the hallmark of a positive test.[2][8][11]
Signaling Pathway
Caption: Apraclonidine's effect on normal vs. Horner's pupils.
Data Presentation: Diagnostic Efficacy
The following tables summarize quantitative data from studies evaluating the efficacy of apraclonidine in diagnosing oculosympathetic paresis (OSP), a key feature of Horner's syndrome.
Table 1: Pupillary Diameter Changes with 0.5% Apraclonidine
| Group | Baseline Pupil Diameter (mm) | Post-Apraclonidine Change (mm) | Significance (p-value) |
| OSP / Horner's | 3.2 (average affected eye)[10] | +2.04 (mean dilation)[12] | <0.001[12] |
| Control (Normal) | 4.2 (average)[10] | -0.14 (mean constriction)[12] | <0.05[12] |
Data compiled from studies measuring pupil diameter changes one hour after instillation.[10][12]
Table 2: Eyelid Position Changes with Apraclonidine
| Group | Mean Upper Eyelid Elevation (mm) | Significance (p-value) |
| OSP / Horner's | 1.75[12] | <0.001[12] |
| Control (Normal) | 0.61[12] | <0.001[12] |
Apraclonidine's α1-agonist effect also stimulates Müller's muscle, leading to a greater elevation of the ptotic eyelid in Horner's syndrome.[8][9]
Experimental Protocols
This section provides a detailed methodology for the pharmacological diagnosis of Horner's Syndrome using apraclonidine eye drops in a research setting.
Materials and Reagents
-
Apraclonidine ophthalmic solution: 0.5% or 1.0% (Iopidine® or generic equivalent).[1][7][8]
-
Pupillometer or calipers for precise pupil measurement.
-
Camera for photographic documentation (optional but recommended).
-
Dimly lit examination room.
-
Stopwatch or timer.
-
Subject consent forms and data collection sheets.
Subject Preparation
-
Inclusion Criteria: Subjects with clinically suspected unilateral Horner's syndrome (anisocoria greater in the dark, ptosis).
-
Exclusion Criteria:
-
Procedure Briefing: Explain the entire procedure to the subject, including potential side effects (e.g., eye discomfort, dry mouth, dizziness).[14] Obtain informed consent.
-
Acclimatization: Allow the subject to acclimate to the dimly lit room for 5-10 minutes before baseline measurements.
Diagnostic Workflow
Caption: Experimental workflow for apraclonidine diagnostic testing.
Detailed Procedure
-
Baseline Assessment: In a dimly lit room, obtain high-quality baseline measurements.[8]
-
Measure the pupil diameter of each eye. A pupillometer is preferred for accuracy.
-
Measure the degree of ptosis (marginal reflex distance).
-
Photograph the subject's eyes, ensuring consistent lighting and gaze.[8]
-
-
Drug Administration:
-
Incubation Period:
-
Post-Instillation Assessment:
-
Under the same lighting conditions as the baseline assessment, repeat the measurements of pupil diameter and ptosis.
-
Take post-administration photographs for documentation.
-
Data Analysis and Interpretation
-
Positive Test (Confirms Horner's Syndrome): A positive result is the reversal of anisocoria. The previously miotic (smaller) pupil in the affected eye will dilate, and the previously larger pupil in the normal eye will constrict, making the affected pupil the larger of the two.[2][8][9] Improvement in ptosis on the affected side also supports the diagnosis.[8]
-
Negative Test: If there is no reversal of anisocoria and both pupils either constrict slightly or show no change, the test is negative. This suggests the absence of oculosympathetic denervation.
-
False-Negative/Equivocal Result: A false-negative result can occur in acute Horner's syndrome (e.g., within 48 hours of onset) because the denervation supersensitivity of the α1-receptors may not have had sufficient time to develop.[1][2][4] However, positive tests have been reported as early as 48-72 hours after onset.[6]
Considerations and Limitations
-
Acute vs. Chronic Horner's: The test's sensitivity may be reduced in the acute phase (first few days) of sympathetic denervation.[2][18] If the clinical suspicion is high but the test is negative, a repeat test after several days may be warranted.
-
Pediatric Use: Apraclonidine should be used with extreme caution in infants and young children due to the risk of crossing the immature blood-brain barrier, which can lead to systemic side effects like lethargy, bradycardia, and respiratory depression.[1][12]
-
Localization: The apraclonidine test confirms the presence of a Horner's syndrome but does not localize the lesion (i.e., it cannot distinguish between first, second, or third-order neuron pathology).[1][5] Further investigation with imaging or other pharmacological tests (like hydroxyamphetamine, if available) is required for localization.[8]
-
Alternative to Cocaine: Apraclonidine is a reliable and more accessible alternative to the cocaine test.[3][11] Cocaine, a controlled substance, is difficult to obtain and works by blocking norepinephrine reuptake, which can sometimes yield equivocal results.[3][11]
References
- 1. Horner Syndrome: Pharmacologic Diagnosis — Ophthalmology Review [ophthalmologyreview.org]
- 2. Study questions use of apraclonidine drops to diagnose Horner syndrome - American Academy of Ophthalmology [aao.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacological testing in Horner's syndrome: a new paradigm [scielo.org.za]
- 5. reviewofoptometry.com [reviewofoptometry.com]
- 6. Apraclonidine for the pharmacologic confirmation of acute Horner syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apraclonidine - Wikipedia [en.wikipedia.org]
- 8. Atlas Entry - Apraclonidine Drop Testing for Horner Syndrome [webeye.ophth.uiowa.edu]
- 9. Frontiers | Apraclonidine—An eye opener [frontiersin.org]
- 10. Ocular effects of apraclonidine in Horner syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topical apraclonidine in the diagnosis of suspected Horner syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neuro-ophthalmology.stanford.edu [neuro-ophthalmology.stanford.edu]
- 13. drugs.com [drugs.com]
- 14. Apraclonidine (Iopidine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 15. aao.org [aao.org]
- 16. Safety of apraclonidine eye drops in diagnosis of Horner syndrome in an outpatient pediatric ophthalmology clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Early diagnosis of Horner syndrome using topical apraclonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Generation of Dose-Response Curves for Apraclonidine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apraclonidine (B1662514) is a potent and relatively selective alpha-2 (α₂) adrenergic receptor agonist.[1] Its primary clinical application is in ophthalmology for the reduction of intraocular pressure (IOP).[2] The mechanism of action involves the activation of α₂-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gᵢ heterotrimeric G-protein.[3] Activation of the α₂-adrenergic receptor by an agonist like apraclonidine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] This signaling cascade ultimately suppresses the production of aqueous humor in the eye.[5][6]
Characterizing the potency and efficacy of apraclonidine and other α₂-adrenergic agonists in a controlled in vitro environment is crucial for drug discovery and development. Cell-based assays provide a robust platform to generate dose-response curves and determine key pharmacological parameters such as the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀). This document provides detailed protocols for generating a dose-response curve for apraclonidine using a cAMP inhibition assay in a recombinant cell line.
Signaling Pathway of Apraclonidine
Apraclonidine binds to and activates the α₂-adrenergic receptor. This receptor is coupled to an inhibitory G protein (Gᵢ). Upon activation, the Gαᵢ subunit dissociates and inhibits the enzyme adenylyl cyclase. This inhibition leads to a reduction in the intracellular concentration of the second messenger cAMP.
Apraclonidine Signaling Pathway
Data Presentation
Due to the limited availability of public in vitro functional data for apraclonidine, the following table presents representative data for the structurally similar and well-characterized α₂-adrenergic agonist, brimonidine (B1667796), in a cAMP assay using Chinese Hamster Ovary (CHO) cells stably expressing the human α₂ₐ-adrenergic receptor. This data is intended to serve as a reference for the expected potency of an α₂-agonist in this type of assay.
| Compound | Cell Line | Assay Type | Agonist (for stimulation) | Parameter | Value (nM) |
| Brimonidine | CHO-K1 (hα₂ₐ-AR) | cAMP Inhibition | Forskolin (B1673556) | IC₅₀ | 0.3 |
| Apraclonidine | CHO-K1 (hα₂ₐ-AR) | cAMP Inhibition | Forskolin | IC₅₀ | Data not readily available |
| Clonidine | CHO-K1 (hα₂ₐ-AR) | cAMP Inhibition | Forskolin | IC₅₀ | 1.2 |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay for Apraclonidine Dose-Response Curve Generation
This protocol describes the measurement of the inhibitory effect of apraclonidine on forskolin-stimulated cAMP production in a recombinant cell line stably expressing an α₂-adrenergic receptor subtype (e.g., α₂ₐ).
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with the human α₂ₐ-adrenergic receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required.
-
Apraclonidine Hydrochloride: Stock solution (e.g., 10 mM in DMSO).
-
Forskolin: Stock solution (e.g., 10 mM in DMSO).
-
3-isobutyl-1-methylxanthine (IBMX): Stock solution (e.g., 100 mM in DMSO). A phosphodiesterase inhibitor to prevent cAMP degradation.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% BSA.
-
cAMP Assay Kit: A competitive immunoassay kit for cAMP detection (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well white opaque microplates.
-
Multimode plate reader.
Experimental Workflow:
Workflow for cAMP Inhibition Assay
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a white, opaque 96-well or 384-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Compound Preparation:
-
On the day of the assay, prepare serial dilutions of apraclonidine in assay buffer. A typical concentration range would be from 1 pM to 10 µM.
-
Prepare a working solution of forskolin in assay buffer to a final concentration that elicits approximately 80% of its maximal response (EC₈₀), which needs to be predetermined (e.g., 1-10 µM).
-
Prepare a working solution of IBMX in assay buffer (e.g., final concentration of 0.5 mM).
-
-
Assay Protocol:
-
Carefully remove the cell culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add IBMX solution to all wells and incubate for 10-15 minutes at 37°C.
-
Add the serially diluted apraclonidine or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add the forskolin working solution to all wells except for the basal control wells (which receive only vehicle).
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Add the cAMP detection reagents as per the kit protocol.
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate using a multimode plate reader compatible with the detection technology of the cAMP kit (e.g., fluorescence, luminescence, or time-resolved fluorescence).
-
The raw data (e.g., relative light units or fluorescence intensity) will be inversely proportional to the amount of cAMP produced.
-
Normalize the data:
-
Set the signal from the wells with forskolin and vehicle (no apraclonidine) as 0% inhibition.
-
Set the signal from the basal control wells (no forskolin, no apraclonidine) as 100% inhibition.
-
-
Plot the percentage inhibition against the logarithm of the apraclonidine concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Logical Relationship for Data Analysis:
Data Analysis Workflow
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. [Alpha-2 adrenergic agonists in the treatment of glaucoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Comparison of the early effects of brimonidine and apraclonidine as topical ocular hypotensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the efficacy of apraclonidine and brimonidine as aqueous suppressants in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility issues of apraclonidine dihydrochloride in different solvents
Welcome to the Technical Support Center for Apraclonidine (B1662514) Dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of apraclonidine dihydrochloride in various solvents and to offer troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
Apraclonidine hydrochloride is a white to off-white powder that is highly soluble in water.[1][2] Its solubility in organic solvents varies. For instance, it is soluble in dimethyl sulfoxide (B87167) (DMSO).[3]
Q2: Are there conflicting reports on the water solubility of this compound?
Yes, some databases may report a low water solubility value (e.g., 0.409 mg/mL), which is likely for the free base form of apraclonidine and not the dihydrochloride salt.[4][5] The hydrochloride salt is definitively described as "highly soluble in water" in reliable pharmaceutical resources.[1][2]
Q3: How does pH affect the solubility of this compound?
As a hydrochloride salt of a weak base (pKa of the strongest basic function is 8.48), the solubility of this compound is pH-dependent.[4] It is more soluble in acidic to neutral solutions. The commercially available ophthalmic solution is buffered to a pH range of 4.4 to 7.8 to maintain its solubility and stability.[1][2][6] At higher pH values, the free base may precipitate out of the solution.
Q4: What is the recommended method for determining the solubility of this compound?
The shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of pharmaceutical compounds. This method involves agitating an excess amount of the compound in the solvent of interest at a constant temperature until equilibrium is reached.
Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents.
| Solvent | Solubility | Notes |
| Water | Highly Soluble | Ophthalmic solutions are formulated in aqueous media.[1][2] |
| Dimethyl Sulfoxide (DMSO) | 28 mg/mL (99.44 mM) | Fresh, moisture-free DMSO is recommended as it is hygroscopic and absorbed moisture can reduce solubility.[3] |
| Ethanol | 7 mg/mL | |
| Methanol | Data not available | |
| Acetone | Data not available |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.
-
Preparation:
-
Accurately weigh an excess amount of this compound powder.
-
Prepare the desired solvent (e.g., phosphate (B84403) buffer at a specific pH).
-
-
Dissolution:
-
Add the excess this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask).
-
Place the container in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.
-
-
Analysis:
-
Dilute the filtered supernatant to a concentration within the quantifiable range of your analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Quantify the concentration of this compound in the diluted sample against a standard curve.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudiness or Precipitation in Aqueous Solution | pH is too high: The pH of the solution may be approaching or exceeding the pKa of the compound, causing the less soluble free base to precipitate. | - Ensure the pH of your aqueous solvent is within the optimal range (acidic to neutral).- Use a suitable buffer system to maintain a stable pH. The ophthalmic solution is buffered to pH 4.4-7.8.[1][2][6] |
| Common Ion Effect: If dissolving in a solution already containing chloride ions, the solubility of the hydrochloride salt may be reduced. | - If possible, use a solvent system without a high concentration of chloride ions. | |
| Incomplete Dissolution in Organic Solvents | Insufficient Solvent Volume: The amount of solvent may not be enough to dissolve the quantity of this compound. | - Increase the volume of the solvent gradually until the solid is fully dissolved. |
| Hygroscopic Solvents: Solvents like DMSO can absorb moisture from the air, which can affect the solubility of the compound.[3] | - Use fresh, anhydrous grade solvents and keep containers tightly sealed. | |
| Low Temperature: Solubility generally decreases at lower temperatures. | - Gentle warming and/or sonication can be used to aid dissolution, but be mindful of potential degradation at elevated temperatures. | |
| Variability in Solubility Measurements | Equilibrium Not Reached: The agitation time may be insufficient for the system to reach equilibrium. | - Increase the agitation time and take samples at different time points to confirm that the concentration has plateaued. |
| Temperature Fluctuations: Inconsistent temperature control can lead to variable solubility results. | - Ensure the shaker bath or incubator maintains a stable and uniform temperature throughout the experiment. | |
| Inaccurate Quantification: Issues with the analytical method, such as an incorrect standard curve or sample dilution errors. | - Verify the accuracy and precision of your analytical method. Ensure proper calibration and careful sample handling. |
Visualizations
Below are diagrams illustrating key concepts and workflows related to the solubility of this compound.
References
Minimizing cardiovascular side effects of apraclonidine in animal studies
Technical Support Center: Apraclonidine (B1662514) Animal Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using apraclonidine in animal studies, with a specific focus on minimizing and managing cardiovascular side effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects of apraclonidine observed in animal studies?
A1: Apraclonidine is an alpha-2 adrenergic agonist. Its cardiovascular effects are generally less pronounced than its parent compound, clonidine (B47849), because it does not readily cross the blood-brain barrier.[1] However, systemic absorption can still lead to cardiovascular changes. The primary effects observed are:
-
Bradycardia (Reduced Heart Rate): Apraclonidine can cause a decrease in heart rate.[2][3] In a study on clinically normal cats, heart rate was significantly lowered by 11.8% three hours after topical administration of 0.5% apraclonidine.[3] In dogs, while the overall group effect on heart rate was not significant, some individuals experienced a 9% to 19.5% reduction.[2]
-
Hypotension (Reduced Blood Pressure): While designed to have limited systemic effects, apraclonidine can cause a drop in blood pressure, particularly at higher doses or with systemic administration.[4] This is due to the activation of central α2-adrenergic receptors, which reduces sympathetic outflow from the brain.[4]
-
Transient Hypertension (Initial Blood Pressure Spike): Intravenous administration of alpha-2 agonists like clonidine can cause a temporary increase in blood pressure.[4] This is due to the activation of postsynaptic α2-adrenergic receptors in vascular smooth muscle, leading to vasoconstriction.[4] While less likely with topical apraclonidine, it is a potential effect to be aware of, especially with any form of systemic administration.
Q2: How can I minimize the systemic absorption and cardiovascular side effects of topically administered apraclonidine?
A2: To minimize systemic absorption from ocular administration, consider the following techniques:
-
Use the lowest effective concentration: Studies often use 0.5% apraclonidine.[2][3] If your experimental goals allow, test lower concentrations to find the minimum dose that achieves the desired local effect (e.g., reduction of intraocular pressure) with minimal systemic impact.
-
Precise application: Administer the smallest effective volume. For instance, studies in dogs have used 60 microliters[2] and in cats, 30 microliters.[3]
-
Nasolacrimal occlusion: After instilling the eye drop, gently apply pressure to the medial canthus (the corner of the eye near the nose) for 1-2 minutes. This blocks the nasolacrimal duct, reducing drainage of the solution into the nasal cavity where it can be systemically absorbed.
Q3: Are the cardiovascular side effects of apraclonidine species-specific?
A3: Yes, there is evidence of species-specific responses.
-
Cats: Appear to be more sensitive to the systemic effects of 0.5% apraclonidine, with significant reductions in heart rate and a high incidence of vomiting (8 out of 9 cats in one study).[3] The commercially available formulation was deemed too toxic for clinical use in this species.[3]
-
Dogs: Generally tolerate 0.5% apraclonidine better than cats, with less consistent effects on heart rate.[2]
-
Rats: Studies with the parent compound, clonidine, show a dose-dependent biphasic effect on blood pressure, with low doses causing hypotension and high doses reversing this effect due to vasoconstriction.[5] Both low and high doses induced bradycardia.[5]
It is crucial to conduct pilot studies to determine the optimal dose and monitor for adverse effects in your specific animal model.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Significant Bradycardia or Hypotension | 1. High systemic absorption of apraclonidine.2. Dose is too high for the specific animal model or individual animal.3. Interaction with other administered drugs (e.g., anesthetics, sedatives). | 1. Refine Administration Technique: Implement nasolacrimal occlusion and use the smallest effective volume.2. Dose Adjustment: Reduce the concentration or total dose of apraclonidine. Conduct a dose-response study to find the optimal therapeutic window.3. Review Concurrent Medications: Evaluate other drugs in your protocol that may have cardiovascular effects. Consider alternative anesthetics or sedatives if interactions are suspected. |
| Initial Hypertensive Spike Followed by Hypotension | 1. Biphasic effect characteristic of systemically administered alpha-2 agonists (peripheral vasoconstriction followed by central sympatholysis).[4][6] | 1. Continuous Monitoring: Implement continuous blood pressure monitoring to characterize the full hemodynamic response.2. Route of Administration: This effect is more pronounced with intravenous administration. If using a systemic route, consider a slower infusion rate.3. Antagonists (for mechanistic studies): The use of an α2-adrenergic antagonist like yohimbine (B192690) can block these effects and confirm the mechanism of action.[4][6] |
| High Variability in Cardiovascular Response Between Animals | 1. Inconsistent drug administration.2. Individual animal sensitivity.3. Underlying health status of the animals. | 1. Standardize Protocol: Ensure all personnel are trained on the precise administration technique.2. Increase Sample Size: A larger number of animals may be needed to account for biological variability.3. Health Screening: Ensure all animals are healthy and free of underlying cardiovascular conditions before the experiment. |
Experimental Protocols & Data
Protocol: Monitoring Cardiovascular Parameters After Topical Apraclonidine Administration
This protocol is a generalized example based on methodologies from studies in dogs and cats.[2][3]
-
Animal Acclimatization: Allow animals to acclimate to the laboratory environment and handling procedures to minimize stress-induced cardiovascular changes.
-
Baseline Measurements (Day 1):
-
Record baseline heart rate and blood pressure at regular intervals (e.g., every hour) for a period that matches the planned duration of the experiment (e.g., 7 AM to 7 PM).
-
Use a non-invasive method appropriate for the species (e.g., Doppler ultrasonography, tail-cuff plethysmography) or telemetry for continuous monitoring.
-
-
Drug Administration (Day 2):
-
Administer a precise volume (e.g., 30-60 µL) of 0.5% apraclonidine solution to one randomly selected eye.
-
Administer an equal volume of saline to the contralateral eye as a control.
-
Apply nasolacrimal occlusion for 1-2 minutes immediately after administration.
-
-
Post-Treatment Monitoring:
-
Data Analysis:
-
Compare the cardiovascular parameters on the treatment day to the baseline values from the same animal.
-
Compare the response in the apraclonidine-treated group to a saline-treated control group.
-
Quantitative Data Summary
The following table summarizes the reported cardiovascular effects of 0.5% topical apraclonidine in different animal species.
| Species | Parameter | Dosage | Magnitude of Change | Time Point | Source |
| Cat | Heart Rate | 30 µL of 0.5% | ↓ 11.8% (significant) | 3 hours post-dose | [3] |
| Dog | Heart Rate | 60 µL of 0.5% | ↓ 9% to 19.5% (in 4 of 9 dogs) | 2 hours post-dose | [2] |
Visualizations
Signaling Pathway of Apraclonidine's Cardiovascular Effects
Caption: Apraclonidine's dual action on central and peripheral α2-receptors.
Experimental Workflow for Cardiovascular Safety Assessment
Caption: Workflow for assessing apraclonidine's cardiovascular effects.
Troubleshooting Logic for Adverse Cardiovascular Events
Caption: Decision tree for troubleshooting adverse cardiovascular events.
References
- 1. [Effect and side effects of apraclonidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of topical administration of 0.5% apraclonidine on intraocular pressure, pupil size, and heart rate in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of topical administration of 0.5% apraclonidine on intraocular pressure, pupil size, and heart rate in clinically normal cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medical Pharmacology: Alpha-2 Adrenergic Receptor Agonists are discussed. [pharmacology2000.com]
- 5. Cardiovascular effects of low and high doses of clonidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of clonidine in an avian species, Larus argentatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular and intraocular pressure effects and plasma concentrations of apraclonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Apraclonidine Experiments: Technical Support & Troubleshooting Center
Welcome to the technical support center for apraclonidine-related research. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with apraclonidine (B1662514).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for apraclonidine, and how might this lead to variability in results?
A1: Apraclonidine is a potent and relatively selective alpha-2 (α2) adrenergic receptor agonist.[1] Its primary mechanism for reducing intraocular pressure (IOP) is twofold: it decreases the production of aqueous humor and increases uveoscleral outflow.[2][3] It acts on α2-receptors in the ciliary body, which, when activated, suppress adenylyl cyclase activity, leading to reduced cyclic AMP (cAMP) levels and subsequently, decreased aqueous humor secretion.[3]
Inconsistent results can arise from its secondary, weaker activity as an alpha-1 (α1) adrenergic receptor agonist.[4] This can cause effects like eyelid retraction (Muller's muscle contraction) and mydriasis, particularly in sympathetically denervated models (e.g., Horner's syndrome), where α1-receptors are supersensitive.[4][5] This dual activity can complicate the interpretation of results if not properly controlled for.
Q2: We are observing a diminishing effect of apraclonidine on IOP reduction in our long-term study. What is the likely cause?
A2: This phenomenon is likely due to tachyphylaxis, a rapid decrease in the response to a drug after repeated administration.[3] With chronic use, the ocular alpha-2 receptors can become saturated or desensitized.[6] Studies have shown that the effectiveness of apraclonidine in preventing IOP spikes is significantly reduced in patients already on chronic apraclonidine therapy compared to those who are not.[6] Researchers should be aware that long-term dosing regimens may not produce the same magnitude of effect as acute administration.
Q3: The IOP reduction in our animal model is less than what is reported in the literature. What factors could be contributing to this discrepancy?
A3: Several factors can contribute to lower-than-expected efficacy:
-
Drug Concentration and Formulation: Apraclonidine is typically used in 0.5% and 1.0% concentrations.[4][7] While some studies show no statistically significant difference in IOP-lowering effects between these concentrations, others note dose-dependent effects on other parameters like interpalberal fissure width.[8][9] Ensure your formulation is stable, correctly prepared, and administered consistently.
-
Baseline IOP: The percent reduction in IOP can be influenced by the baseline pressure. However, some studies have found that apraclonidine produces a similar percent decrease regardless of the initial IOP level.[9]
-
Animal Model: The species and strain of the animal model can significantly impact results. The density and sensitivity of adrenergic receptors in the eye can vary. For instance, studies in rat models of glaucoma have shown apraclonidine to be effective in preventing IOP spikes.[1]
-
Systemic Absorption: Topical administration of apraclonidine can lead to systemic absorption, with peak plasma concentrations observed in volunteers.[2] This could lead to systemic side effects or influence cardiovascular parameters that might indirectly affect IOP.
Troubleshooting In Vitro Assays
Q4: Our adenylyl cyclase activity assay is not showing consistent inhibition with apraclonidine. What are the common pitfalls?
A4: Inconsistent results in adenylyl cyclase (AC) assays can stem from several sources:
-
Membrane Preparation Quality: The assay relies on functional α2-receptors and their coupling to the Gi protein and AC in the cell membrane preparation. Ensure that the membrane isolation protocol is robust and minimizes protein degradation.
-
ATP Concentration: The concentration of the substrate, ATP, is critical. Using fluorescently labeled ATP analogs like BODIPY FL ATP can be a sensitive method, but validation against traditional radiolabeled assays is recommended.[10]
-
Activators and Inhibitors: The assay often involves stimulating AC with an activator like forskolin (B1673556) to measure the inhibitory effect of the test compound.[11] The concentration and purity of these reagents are crucial. Ensure that the observed effect is specific to apraclonidine and not an artifact of other compounds in the mixture.
-
Assay Conditions: Factors like temperature, pH, and the concentration of divalent cations (Mg²⁺ or Mn²⁺) can significantly impact enzyme activity.[12]
Q5: We are experiencing high non-specific binding in our α2-receptor binding assay. How can this be mitigated?
A5: High non-specific binding (NSB) can obscure the specific binding signal and lead to inaccurate affinity (Kd) or inhibition constant (Ki) calculations. Consider the following:
-
Define NSB Correctly: NSB is determined using a high concentration of an unlabeled ligand that is structurally different from the radioligand to avoid artifacts.[13] NSB should ideally be less than 20% of the total binding.
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd value for competition assays.[13] This ensures that you are in a suitable range to accurately determine the IC50 of your test compound.
-
Filter Pre-treatment: If using a filtration-based assay, the filter itself can be a source of non-specific binding. Pre-treating filters with agents like polyethyleneimine (PEI) and bovine serum albumin (BSA) can significantly reduce this issue.[14]
-
Receptor Preparation: The quality and concentration of your receptor preparation (e.g., cell membranes) are critical. Titrate the amount of protein to ensure that the total radioligand bound is less than 10% of the total amount added to avoid ligand depletion.[13]
Data Summary Tables
Table 1: Dose-Response of Apraclonidine on Intraocular Pressure (IOP)
| Apraclonidine Concentration | Mean IOP Reduction (from baseline) | Mean % IOP Reduction (from baseline) | Study Population | Reference |
| 0.125% | - | Less effective than 0.25% & 0.5% | Patients with elevated IOP | [8] |
| 0.25% | 8.7 mm Hg | 27% (relative to vehicle) | Patients with elevated IOP | [8] |
| 0.5% | 8.7 mm Hg | 27% (relative to vehicle) | Patients with elevated IOP | [8] |
| 0.5% | 6.8 mm Hg | 27.4% | Subjects with increased IOP | [9] |
| 1.0% | 7.6 mm Hg | 31.3% | Subjects with increased IOP | [9] |
Note: Direct comparison between studies should be made with caution due to differences in study design and patient populations.
Table 2: Efficacy of Adjunctive Apraclonidine Therapy (with Timolol (B1209231) 0.5%)
| Apraclonidine Concentration | Additional Mean IOP Reduction (mm Hg) | Additional Mean % IOP Reduction | Time Point | Reference |
| 0.5% | 2.5 - 3.3 | 10.3% - 13.6% | 8 AM (trough) | [15] |
| 1.0% | 2.5 - 3.3 | 10.3% - 13.6% | 8 AM (trough) | [15] |
| 0.5% | 4.7 - 5.2 | 20.0% - 21.7% | 11 AM (peak) | [15] |
| 1.0% | 4.7 - 5.2 | 20.0% - 21.7% | 11 AM (peak) | [15] |
Visualized Workflows and Pathways
Caption: Apraclonidine's primary signaling pathway.
Caption: Troubleshooting logic for in vivo experiments.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay (Competitive)
This protocol outlines a general method for determining the binding affinity of a test compound for α2-adrenergic receptors using a competitive binding assay with a known radioligand.
Materials:
-
Cell membranes from a cell line expressing the target α2-receptor subtype.
-
Radioligand (e.g., [³H]RX821002, a known α2-antagonist).
-
Unlabeled test compound (apraclonidine) at various concentrations.
-
Non-specific binding control: A high concentration of an unlabeled α2-agonist/antagonist (e.g., phentolamine).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine.
-
Scintillation cocktail and vials.
-
Filtration manifold and scintillation counter.
Methodology:
-
Preparation: Thaw cell membrane aliquots on ice. Dilute to the desired concentration (pre-determined by protein titration) in ice-cold assay buffer. Prepare serial dilutions of the unlabeled apraclonidine.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Assay Buffer + Cell Membranes.
-
Non-Specific Binding (NSB): Radioligand + High concentration of non-specific control + Cell Membranes.
-
Competition: Radioligand + Serial dilutions of apraclonidine + Cell Membranes.
-
-
Incubation: Add the radioligand to all wells at a final concentration at or below its Kd. Initiate the binding reaction by adding the cell membrane preparation. Incubate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[16]
-
Termination and Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of apraclonidine.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of apraclonidine that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: Adenylyl Cyclase (AC) Activity Assay
This protocol describes a method to measure the inhibition of forskolin-stimulated adenylyl cyclase activity by apraclonidine.
Materials:
-
Cell membrane preparation expressing α2-receptors.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), pH 7.5).
-
ATP regeneration system (e.g., creatine (B1669601) phosphokinase and phosphocreatine).
-
Forskolin (AC activator).
-
Apraclonidine at various concentrations.
-
GTP (required for G-protein activation).
-
cAMP standard curve solutions.
-
cAMP detection kit (e.g., ELISA or Radioimmunoassay).
Methodology:
-
Preparation: Prepare serial dilutions of apraclonidine and forskolin. Keep all reagents and membrane preparations on ice.
-
Pre-incubation: In reaction tubes, add the cell membrane preparation, GTP, and the desired concentration of apraclonidine (or vehicle control). Pre-incubate for 10-15 minutes at 30°C to allow for receptor binding.
-
Initiation of AC Stimulation: Add forskolin to the tubes to stimulate AC activity (final concentration typically 1-10 µM).
-
Initiation of AC Reaction: Start the enzymatic reaction by adding the assay buffer containing ATP and the ATP regeneration system. Incubate for a fixed time (e.g., 15-20 minutes) at 30°C.
-
Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or by boiling) to denature the enzymes.
-
Quantification of cAMP: Centrifuge the tubes to pellet the membrane debris. Use the supernatant to quantify the amount of cAMP produced using a commercial ELISA or RIA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards.
-
Determine the concentration of cAMP produced in each sample from the standard curve.
-
Normalize the data to the amount of protein used in each reaction (pmol cAMP/mg protein/min).
-
Plot the percentage of forskolin-stimulated activity against the log concentration of apraclonidine to determine the IC50 for inhibition of adenylyl cyclase.
-
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Apraclonidine Hydrochloride? [synapse.patsnap.com]
- 4. Apraclonidine - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Apraclonidine—An eye opener [frontiersin.org]
- 6. Chronic use of apraclonidine decreases its moderation of post-laser intraocular pressure spikes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apraclonidine. A one-week dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A limited comparison of apraclonidine's dose response in subjects with normal or increased intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of adenylyl cyclase activity using a fluorescent ATP substrate and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of adenylate cyclase activity in the minute bovine ciliary epithelial cells during the pharmacological stimulation of adrenergic and cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The efficacy of apraclonidine as an adjunct to timolol therapy. Apraclonidine Adjunctive Therapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Apraclonidine Concentration for In Vitro Neuron Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing apraclonidine (B1662514) in in vitro neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of apraclonidine for neuroprotection in primary neuron cultures?
A1: The optimal neuroprotective concentration of apraclonidine in primary neuron cultures has not been definitively established in publicly available literature. However, based on studies of structurally and functionally similar alpha-2 adrenergic agonists like clonidine (B47849) and dexmedetomidine, a starting concentration range of 1 µM to 10 µM is recommended for initial dose-response experiments.[1][2] It is crucial to perform a dose-response analysis for your specific neuronal cell type and experimental conditions to determine the optimal concentration.
Q2: What is the potential cytotoxic concentration of apraclonidine in neuron cultures?
A2: High concentrations of alpha-2 adrenergic agonists can induce cytotoxicity. While specific data for apraclonidine is limited, concentrations of related compounds exceeding 100 µM have been associated with toxic effects in some studies.[3] We strongly advise performing a cytotoxicity assay, such as the MTT assay, to establish the toxic threshold of apraclonidine in your specific neuronal culture system.
Q3: How does apraclonidine exert its neuroprotective effects?
A3: Apraclonidine is an alpha-2 adrenergic receptor agonist. Its neuroprotective effects are believed to be mediated through the activation of these receptors on neurons. This activation triggers a signaling cascade that can lead to:
-
Inhibition of neurotransmitter release: Reduces the release of excitatory neurotransmitters like glutamate, thereby mitigating excitotoxicity.[4]
-
Modulation of intracellular signaling: Decreases intracellular cyclic AMP (cAMP) levels, which in turn affects downstream pathways, including the phosphorylation of CREB and the expression of pro- and anti-apoptotic proteins.
-
Regulation of ion channels: Can cause hyperpolarization of neuronal membranes, reducing neuronal excitability and energy consumption.[1]
Q4: Can I use apraclonidine in combination with other neuroprotective agents?
A4: Yes, combining apraclonidine with other neuroprotective agents that have different mechanisms of action could potentially lead to synergistic effects. However, it is essential to evaluate the compatibility and potential interactions of the combined compounds. A thorough dose-response analysis for each compound, both individually and in combination, is necessary.
Troubleshooting Guides
Problem: No observable neuroprotective effect with apraclonidine treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Apraclonidine Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal neuroprotective window. |
| Inappropriate Timing of Treatment | Optimize the timing of apraclonidine administration relative to the induction of neuronal injury (e.g., pre-treatment, co-treatment, post-treatment). |
| Low Alpha-2 Adrenergic Receptor Expression | Verify the expression of alpha-2 adrenergic receptors in your specific neuron culture system using techniques like immunocytochemistry or Western blotting. |
| Experimental Model of Injury | The neuroprotective effect of apraclonidine may be specific to certain types of neuronal injury. Consider testing its efficacy in different injury models (e.g., excitotoxicity, oxidative stress, oxygen-glucose deprivation). |
Problem: High cell death observed even at low apraclonidine concentrations.
| Possible Cause | Troubleshooting Step |
| Apraclonidine Cytotoxicity | Perform a thorough cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value of apraclonidine for your specific neuronal cells. |
| Solvent Toxicity | Ensure the final concentration of the solvent used to dissolve apraclonidine (e.g., DMSO) in the culture medium is non-toxic to the neurons. Run a solvent control group in your experiments. |
| Contamination of Culture | Check for microbial contamination in your cell cultures, as this can lead to widespread cell death. |
Quantitative Data Summary
Table 1: Estimated Effective and Cytotoxic Concentrations of Apraclonidine in In Vitro Neuron Culture
| Parameter | Estimated Concentration Range | Recommendation |
| Neuroprotective Concentration | 1 µM - 10 µM | Perform a dose-response study to determine the optimal concentration for your specific cell type and injury model. |
| Cytotoxic Concentration (IC50) | > 100 µM | Determine the precise IC50 value using a cytotoxicity assay. |
Disclaimer: The concentration ranges provided are estimates based on related compounds. Researchers should determine the optimal and cytotoxic concentrations experimentally for their specific conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Neuroprotective Concentration of Apraclonidine using MTT Assay
This protocol outlines the steps to assess the neuroprotective effect of apraclonidine against an induced neuronal injury using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]
Materials:
-
Primary neuron culture
-
Apraclonidine hydrochloride
-
Neurotoxin (e.g., glutamate, H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well culture plates
-
Plate reader
Procedure:
-
Cell Plating: Seed primary neurons in a 96-well plate at a predetermined optimal density and culture for the desired duration.
-
Apraclonidine Treatment: Prepare serial dilutions of apraclonidine in culture medium. Add the different concentrations of apraclonidine to the respective wells. Include a vehicle control group.
-
Induction of Neuronal Injury: After a pre-incubation period with apraclonidine (e.g., 1-2 hours), introduce the neurotoxin to all wells except the untreated control group.
-
Incubation: Incubate the plate for a duration appropriate for the chosen neurotoxin to induce significant cell death (e.g., 24 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours in the dark on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the apraclonidine concentration to determine the optimal neuroprotective dose.
Protocol 2: Assessing Apraclonidine Cytotoxicity using MTT Assay
Procedure:
-
Cell Plating: Seed primary neurons in a 96-well plate.
-
Apraclonidine Treatment: Add serial dilutions of apraclonidine to the wells, including a vehicle control.
-
Incubation: Incubate for a relevant period (e.g., 24 or 48 hours).
-
MTT Assay: Follow steps 5-7 from Protocol 1.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cells are non-viable).
Visualizations
Caption: Apraclonidine Signaling Pathway in Neurons
Caption: Neuroprotection Assay Workflow
Caption: Logical Flow of Apraclonidine's Neuroprotective Action
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. An investigation into the potential mechanisms underlying the neuroprotective effect of clonidine in the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection by Alpha 2-Adrenergic Agonists in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Apraclonidine Stability & Storage: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of apraclonidine (B1662514) in solution and its proper storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guides
Problem: Precipitation or cloudiness observed in the apraclonidine solution.
-
Possible Cause 1: Improper Storage Temperature.
-
Troubleshooting: Apraclonidine ophthalmic solutions should be stored at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[1] Freezing should be avoided as it can affect the solution's integrity.[1] Ensure your storage conditions align with these recommendations. For short-term storage, refrigeration (2°C to 8°C) is also permissible for some formulations.[1]
-
-
Possible Cause 2: pH Shift.
-
Troubleshooting: The pH of commercially available apraclonidine ophthalmic solutions is maintained between 4.4 and 7.8.[1] A significant deviation from this range could lead to precipitation. Verify the pH of your solution using a calibrated pH meter. If you are preparing your own apraclonidine solutions, ensure that the buffer system is robust enough to maintain the pH within the desired range.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting: Accidental introduction of foreign substances can cause precipitation. Review your handling procedures to minimize the risk of contamination. Always use sterile equipment and proper aseptic techniques when handling apraclonidine solutions.
-
Problem: Loss of apraclonidine potency in the prepared solution.
-
Possible Cause 1: Exposure to Light.
-
Troubleshooting: Apraclonidine should be protected from light.[1] Store solutions in amber or opaque containers to prevent photodegradation. If your experimental setup requires exposure to light, minimize the duration and intensity of the exposure.
-
-
Possible Cause 2: Inappropriate pH.
-
Troubleshooting: The stability of apraclonidine can be pH-dependent. While commercial formulations are stable in a pH range of 4.4 to 7.8, the optimal pH for long-term stability in a research setting may be narrower.[1] If you suspect pH-related degradation, conduct a stability study at different pH values to determine the optimal range for your specific application.
-
-
Possible Cause 3: Incompatible Excipients.
-
Troubleshooting: If you are formulating your own apraclonidine solution, ensure that all excipients are compatible with apraclonidine. Review the literature for known incompatibilities. If in doubt, perform a compatibility study by analyzing the stability of apraclonidine in the presence of each excipient.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for apraclonidine ophthalmic solutions?
A1: Apraclonidine ophthalmic solutions should be stored at a controlled room temperature between 20°C and 25°C (68°F to 77°F).[1] It is crucial to protect the solution from light and to prevent it from freezing.[1] Some formulations may also be stored in a refrigerator.
Q2: What is the optimal pH for an apraclonidine solution?
A2: Commercially available apraclonidine ophthalmic solutions have a pH in the range of 4.4 to 7.8.[1] For custom formulations, it is recommended to maintain the pH within this range to ensure stability. The optimal pH for maximum stability would need to be determined by a formal stability study.
Q3: How does light affect the stability of apraclonidine?
A3: Apraclonidine is known to be light-sensitive. Exposure to light can lead to photodegradation, resulting in a loss of potency. Therefore, it is essential to store apraclonidine solutions in light-resistant containers.
Q4: Can I freeze apraclonidine solutions for long-term storage?
A4: No, freezing of apraclonidine ophthalmic solutions is not recommended as it may compromise the stability of the formulation.[1]
Q5: Are there any known degradation pathways for apraclonidine?
A5: While specific degradation pathways for apraclonidine are not extensively detailed in publicly available literature, compounds with similar structures can undergo hydrolysis or oxidation under stress conditions. A forced degradation study would be necessary to identify the specific degradation products and pathways for apraclonidine.
Data Presentation
Table 1: Recommended Storage Conditions for Commercial Apraclonidine Ophthalmic Solutions
| Parameter | Recommended Condition |
| Temperature | 20°C to 25°C (68°F to 77°F)[1] |
| Light Exposure | Protect from light[1] |
| Freezing | Do not freeze[1] |
Table 2: Physicochemical Properties of Commercial Apraclonidine Ophthalmic Solutions
| Parameter | Value |
| Concentration | 0.5% and 1% |
| pH Range | 4.4 to 7.8[1] |
| Appearance | Sterile, isotonic, aqueous solution[1] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of an Apraclonidine Solution
This protocol outlines a general approach for conducting a forced degradation study to understand the stability of an apraclonidine solution under various stress conditions.
1. Preparation of Stock Solution:
- Prepare a stock solution of apraclonidine hydrochloride of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., purified water or an appropriate buffer).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 N HCl before analysis.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period, protected from light.
- Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
- Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined duration. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed solution.
- Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method should be able to separate the intact apraclonidine from its degradation products.
- Monitor the appearance of new peaks and the decrease in the peak area of the parent drug.
4. Data Analysis:
- Calculate the percentage of degradation for each stress condition.
- Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.
Visualizations
Caption: Forced degradation experimental workflow for apraclonidine.
Caption: Factors influencing apraclonidine stability in solution.
References
Technical Support Center: Identifying and Mitigating Off-Target Effects of Apraclonidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving apraclonidine (B1662514). Our goal is to help you identify and mitigate potential off-target effects to ensure the accuracy and validity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of apraclonidine?
A1: Apraclonidine is a relatively selective alpha-2 (α₂) adrenergic receptor agonist.[1][2] Its primary on-target effect involves the activation of α₂-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[2] This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and subsequent downstream cellular effects.[2] In ophthalmology, this mechanism reduces aqueous humor production and increases uveoscleral outflow, leading to a decrease in intraocular pressure.[1]
Q2: What are the known off-target effects of apraclonidine?
A2: The most well-documented off-target effect of apraclonidine is its interaction with alpha-1 (α₁) adrenergic receptors, albeit to a lesser extent than its primary target.[1][3] This interaction can lead to unintended physiological responses. For instance, the α₁-agonistic effect of apraclonidine is thought to contribute to its elevating effect on the eyelid by acting on α₁-adrenoceptors in the Müller's muscle.[3][4]
Q3: My experimental results with apraclonidine are inconsistent with its known α₂-agonist activity. Could this be due to off-target effects?
A3: Yes, unexpected or inconsistent results are often an indication of off-target activity. If the observed phenotype does not align with the canonical α₂-adrenergic signaling pathway, it is crucial to investigate potential off-target interactions, primarily with α₁-adrenergic receptors.
Q4: How can I experimentally distinguish between on-target and off-target effects of apraclonidine?
A4: Several strategies can be employed:
-
Use of Selective Antagonists: Co-administration of a highly selective α₁-adrenergic antagonist (e.g., prazosin) with apraclonidine can help determine if the observed effect is mediated by α₁ receptors. If the antagonist blocks the effect, it is likely an off-target response.
-
Cell Lines with Varying Receptor Expression: Utilizing cell lines that endogenously express only α₂ or α₁ receptors, or engineered cell lines where one receptor subtype is knocked out, can definitively parse the contribution of each receptor to the observed effect.
Troubleshooting Guide
Problem 1: Unexpected Phenotype Observed
An unexpected cellular response is observed that cannot be readily explained by the activation of α₂-adrenergic receptors.
-
Possible Cause: Activation of off-target α₁-adrenergic receptors.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for known effects of α₁-adrenergic receptor activation in your specific experimental model.
-
Pharmacological Blockade: As mentioned in the FAQs, use a selective α₁-antagonist to see if the unexpected phenotype is reversed or diminished.
-
Dose-Response Curve: Generate a dose-response curve for the unexpected phenotype. If the potency (EC₅₀) significantly differs from the known potency of apraclonidine for α₂ receptors, it may suggest an off-target effect.
-
Problem 2: High Variability in Experimental Replicates
Significant variability is observed in experiments using apraclonidine, making data interpretation difficult.
-
Possible Cause: Inconsistent expression levels of on-target (α₂) and off-target (α₁) receptors across cell passages or experimental conditions.
-
Troubleshooting Steps:
-
Receptor Expression Analysis: Quantify the expression levels of both α₁ and α₂ adrenergic receptors in your cell model using techniques like qPCR or Western blotting to ensure consistency.
-
Standardize Cell Culture Conditions: Maintain strict protocols for cell culture, including passage number, confluency, and media composition, as these can influence receptor expression.
-
Control for Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and downregulation. Consider the duration of apraclonidine treatment in your experimental design.
-
Quantitative Data: Adrenergic Receptor Binding Profile of Apraclonidine
| Receptor Subtype | Binding Affinity (Ki) [nM] - Representative Values | Primary Target or Off-Target? |
| Alpha-2A (α₂ₐ) | ~2.9 | Primary Target |
| Alpha-2B (α₂ₑ) | Lower Affinity than α₂ₐ | Primary Target |
| Alpha-2C (α₂C) | Lower Affinity than α₂ₐ | Primary Target |
| Alpha-1A (α₁ₐ) | Significantly Higher than α₂ | Off-Target |
| Alpha-1B (α₁ₑ) | Significantly Higher than α₂ | Off-Target |
| Alpha-1D (α₁D) | Significantly Higher than α₂ | Off-Target |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Apraclonidine Affinity for Adrenergic Receptors
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of apraclonidine for α₁ and α₂-adrenergic receptors.[5][6]
Materials:
-
Cell membranes prepared from cells expressing the adrenergic receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]prazosin for α₁-receptors, [³H]clonidine for α₂-receptors).
-
Apraclonidine hydrochloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a high concentration of a non-labeled competing ligand (for non-specific binding).
-
50 µL of varying concentrations of apraclonidine.
-
50 µL of the specific radioligand at a fixed concentration (typically at or below its Kd).
-
100 µL of the prepared cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the apraclonidine concentration.
-
Determine the IC₅₀ value (the concentration of apraclonidine that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: On- and off-target signaling pathways of apraclonidine.
Caption: A logical workflow for investigating apraclonidine's off-target effects.
Caption: A decision tree for troubleshooting apraclonidine experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Medical Pharmacology: Alpha-2 Adrenergic Receptor Agonists are discussed. [pharmacology2000.com]
- 3. Apraclonidine—An eye opener - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distribution of Adrenergic Receptor Subtypes and Responses to Topical 0.5% Apraclonidine in Patients With Blepharoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
Improving the translational relevance of preclinical apraclonidine studies
Welcome to the technical support center for researchers utilizing apraclonidine (B1662514) in preclinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help improve the translational relevance of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for apraclonidine?
Apraclonidine is a relatively selective alpha-2 adrenergic receptor agonist with weaker alpha-1 receptor activity.[1][2] Its primary mechanism for lowering intraocular pressure (IOP) is twofold: it reduces the production of aqueous humor and increases uveoscleral outflow, which is a pathway for fluid drainage from the eye.[3][4] The exact molecular cascade is not fully understood, but it is suggested that apraclonidine's activation of alpha-2 receptors in the ciliary body suppresses adenylate cyclase activity.[3] This action leads to decreased levels of cyclic AMP (cAMP) and subsequently reduces the formation of aqueous humor.[3]
Caption: Apraclonidine's signaling pathway to reduce IOP.
Q2: What are the common preclinical animal models used for apraclonidine studies?
A variety of animal models are used in glaucoma research to mimic the human condition, each with distinct advantages and limitations.[5][6] Rodents, rabbits, and non-human primates are frequently used.[6] Models can be broadly categorized as those with normal IOP (normotensive) and those where ocular hypertension (OHT) is induced.[7] Given that apraclonidine's primary function is to lower elevated IOP, OHT models are often more translationally relevant. The hypertensive monkey model has shown the best performance in predicting the commercial viability of new glaucoma medications.[8]
| Model Type | Animal | Method of Induction | Advantages | Limitations | Citation |
| Normotensive | Rabbit, Monkey | None (baseline IOP) | Simple, good for initial safety and tolerability screening. | May not reflect drug efficacy in a diseased state; apraclonidine showed no effect in normotensive rabbits in one study. | [9] |
| Laser-Induced OHT | Monkey, Rabbit | Argon laser photocoagulation of the trabecular meshwork. | Mimics damage to outflow pathway; sustained IOP elevation. | Technically demanding; can induce significant inflammation. | [8][10] |
| Steroid-Induced OHT | Rabbit | Topical or injected corticosteroid administration. | Non-invasive; mimics a known clinical cause of glaucoma. | IOP response can be variable and may take weeks to develop. | [7][11] |
| Bead/Particle Injection | Rodent, Rabbit | Injection of magnetic or latex microbeads into the anterior chamber. | Creates a physical blockage of aqueous outflow; good for long-term studies. | Invasive; can cause inflammation and corneal edema. | [10] |
| Water Loading | Rabbit | Oral administration of a large volume of water. | Rapid, transient increase in IOP; useful for acute drug screening. | Does not model chronic glaucoma pathophysiology. | [7][11] |
| Genetic Models | Mouse (e.g., DBA/2J) | Spontaneous genetic mutation leading to iris pigment dispersion and IOP elevation. | Mimics the slow, progressive nature of human glaucoma. | Long study duration required; expensive. | [10][12] |
Q3: What are the key outcome measures in preclinical apraclonidine studies?
The primary outcome measure is the reduction of intraocular pressure (IOP).[13] Efficacy is typically assessed by measuring the peak IOP reduction and the duration of the effect.[14][15] Secondary outcome measures can include assessments of aqueous humor flow rates (fluorophotometry) and potential side effects such as ocular hyperemia (redness), pupil diameter changes, and systemic effects on blood pressure and heart rate.[1][15] For neuroprotection studies, endpoints might include retinal ganglion cell (RGC) survival and optic nerve health, though these are less direct measures of apraclonidine's primary action.[16][17]
Q4: Why does the efficacy of apraclonidine sometimes diminish over time?
The diminishing effect of apraclonidine over time is a phenomenon known as tachyphylaxis.[14] This is a form of rapid drug tolerance. While the exact mechanisms are not fully elucidated, it is thought to be related to the downregulation or desensitization of the alpha-2 adrenergic receptors upon continuous stimulation. This reduces the drug's ability to suppress aqueous humor production, leading to a gradual return of IOP to pre-treatment levels. Due to this effect, apraclonidine is primarily indicated for short-term adjunctive therapy.[4][14] In clinical studies, a significant percentage of patients may find the drug becomes ineffective over a period of weeks to months.[18]
Troubleshooting Guides
Problem: High variability in Intraocular Pressure (IOP) readings.
Answer: High variability in IOP measurements is a common challenge that can mask true drug effects and compromise the reproducibility of a study.[19] Several factors can contribute to this issue.
-
Animal Handling and Stress: Handling and restraining conscious animals can cause a transient spike in IOP.[9]
-
Anesthesia: Anesthetics are necessary for many procedures but can significantly alter IOP, representing a major experimental limitation.[5]
-
Circadian Rhythms: IOP naturally fluctuates throughout the day, with a common nocturnal rise in rabbits.[20][21]
-
Measurement Technique: Inconsistent application of the tonometer to the cornea can lead to erroneous readings.[22]
Recommended Solution: Implement a standardized protocol for IOP measurement that controls for these variables. Continuous monitoring with telemetry is the gold standard for avoiding handling and anesthesia artifacts but is not always feasible.[9][20] For standard tonometry, a strict workflow is crucial.
Caption: A standardized workflow for consistent IOP measurement.
Problem: Lack of significant IOP reduction with apraclonidine in our animal model.
Answer: Observing a lack of efficacy can be frustrating but is a critical data point. The issue may lie with the experimental design rather than the drug itself.
-
Model Selection: As noted in one study, apraclonidine had no measurable effect on the IOP of healthy, normotensive rabbits.[9] The drug's effect is most pronounced when IOP is elevated. Using a robust ocular hypertension (OHT) model is critical for demonstrating efficacy.[7]
-
Drug Concentration and Formulation: Apraclonidine is available in 0.5% and 1% concentrations for clinical use.[14] Preclinical studies have explored various concentrations.[15] Ensure the concentration and vehicle are appropriate and have been validated. The stability and sterility of the ophthalmic solution are also critical.
-
Administration Technique: Topical eye drop administration in animals can be challenging. Ensure a consistent drop volume is delivered directly onto the cornea and that the animal does not immediately blink it out. Poor bioavailability can lead to a lack of effect.[23]
-
Tachyphylaxis: If the experiment involves repeated dosing over several days or weeks, the lack of effect could be due to tachyphylaxis, as the receptors become desensitized.[14]
| Parameter | Recommendation | Rationale |
| Animal Model | Use an induced ocular hypertension (OHT) model (e.g., laser, bead injection). | Apraclonidine's efficacy is best demonstrated in hypertensive eyes.[7] |
| Drug Concentration | Start with a clinically relevant concentration (e.g., 0.5%). | A dose-response study may be needed to find the optimal concentration in your model.[15] |
| Administration | Standardize instillation procedure; consider using a micropipette for accuracy. | Ensures consistent dosing and minimizes variability.[23] |
| Timing of Measurement | Measure IOP at the expected peak effect time (approx. 2-3 hours post-dose). | Captures the maximum pharmacological response.[1][14] |
Problem: Difficulty translating preclinical findings to clinical efficacy.
Answer: The gap between preclinical success and clinical failure is a major hurdle in drug development, with only a small fraction of drugs showing preclinical promise ultimately gaining approval.[24] Several factors contribute to this "translational crisis" in glaucoma research.
-
Model Limitations: Animal models, while essential, do not fully replicate the complex pathophysiology of human glaucoma, which involves genetic and environmental factors and progresses over decades.[5][25]
-
Endpoint Mismatch: Preclinical studies often focus on short-term IOP reduction, whereas clinical success requires long-term IOP control and, ultimately, the prevention of vision loss and optic nerve damage.[16]
-
Study Design and Reporting: Lack of rigor and transparency in preclinical study design, conduct, and reporting can lead to results that are not reproducible and therefore not translatable.[19][26] Adhering to guidelines like ARRIVE (Animal Research: Reporting of In Vivo Experiments) is crucial.[27]
Improving Translational Relevance: A multi-faceted approach is needed to bridge the preclinical-clinical gap. This involves careful model selection, rigorous study design, and the use of clinically relevant endpoints.
Caption: Key factors for improving translational relevance.
Detailed Experimental Protocols
Protocol 1: Induction of Ocular Hypertension (OHT) via Magnetic Bead Injection in Rabbits
This protocol is a composite based on descriptions of bead/particle injection models and should be adapted and approved by the institution's animal care and use committee.[10]
-
Animal Preparation:
-
Acclimate adult New Zealand White rabbits to laboratory conditions for at least one week.[22]
-
Anesthetize the animal using an appropriate and approved protocol (e.g., ketamine/xylazine cocktail).
-
Apply a topical anesthetic (e.g., proparacaine (B1679620) hydrochloride 0.5%) to the cornea of the experimental eye.
-
-
Bead Preparation:
-
Use sterile, 5 µm diameter magnetic polystyrene microspheres.
-
Vortex the microsphere solution thoroughly to ensure a uniform suspension.
-
Draw a calculated volume of the suspension (e.g., 25-50 µL, to achieve a target concentration of beads) into a 30-gauge needle attached to a Hamilton syringe.
-
-
Anterior Chamber Injection:
-
Under a surgical microscope, create a small paracentesis track through the peripheral cornea into the anterior chamber using a 27- or 30-gauge needle.
-
Carefully insert the 30-gauge needle of the Hamilton syringe through the paracentesis track.
-
Slowly inject the magnetic bead suspension into the anterior chamber. Avoid contact with the lens and iris.
-
Withdraw the needle slowly to prevent reflux.
-
-
Bead Positioning:
-
Immediately following injection, use a strong, handheld neodymium magnet to gently guide the magnetic beads into the iridocorneal angle, concentrating them over the trabecular meshwork.
-
Hold the magnet in place for 5-10 minutes to allow the beads to settle and adhere.
-
-
Post-Procedure:
-
Administer a topical antibiotic to the eye.
-
Allow the animal to recover from anesthesia under observation.
-
Monitor for signs of discomfort, inflammation, or adverse events.
-
IOP elevation is typically expected to develop over the following days to weeks. Begin baseline IOP measurements after a suitable recovery period (e.g., 3-5 days).
-
Protocol 2: Intraocular Pressure (IOP) Measurement Using a Rebound Tonometer (e.g., TonoVet)
This protocol is based on best practices for using rebound tonometers in rabbits.[28]
-
Preparation:
-
Ensure the tonometer is calibrated and a new, sterile probe is loaded according to the manufacturer's instructions.
-
If required by the experimental design, gently restrain the rabbit. Topical anesthesia is generally not required for rebound tonometry, which is a key advantage.[28]
-
-
Positioning:
-
Position the tonometer so the probe is perpendicular to the central corneal surface. The tip of the device should be approximately 4-8 mm from the cornea.
-
Ensure the orientation of the tonometer is horizontal to the ground to prevent gravity from affecting the probe's movement.[28]
-
-
Measurement:
-
Activate the device to take a measurement. The tonometer will propel the small probe to contact the cornea and rebound. It will automatically calculate the IOP based on the rebound characteristics.
-
The device will typically take a series of six rapid measurements and display the average. An audible beep will confirm a successful reading.
-
If the device indicates a high standard deviation or an error, discard the reading and repeat the measurement.
-
-
Data Recording:
-
Record the final averaged IOP value provided by the tonometer.
-
For robust data, take three consecutive averaged readings and calculate the mean for that eye at that time point.
-
Record the time of day, the eye measured (OD/OS), and any relevant observations.
-
-
Post-Measurement:
-
Return the animal to its cage.
-
Clean the tonometer according to the manufacturer's guidelines.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Apraclonidine | C9H10Cl2N4 | CID 2216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Apraclonidine Hydrochloride? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Glaucoma Drug Development Services - Ace Therapeutics [acetherapeutics.com]
- 7. Translational Preclinical Pharmacologic Disease Models for Ophthalmic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glaucoma clinical trial design: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. youtube.com [youtube.com]
- 11. Screening methods of antiglaucoma drugs | PDF [slideshare.net]
- 12. Frontiers | Molecular pathways in experimental glaucoma models [frontiersin.org]
- 13. Apraclonidine (Iopidine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Apraclonidine. A one-week dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Challenges in the development of glaucoma neuroprotection therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Challenging glaucoma with emerging therapies: an overview of advancements against the silent thief of sight [frontiersin.org]
- 18. Clinical experience with apraclonidine 0.5% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Guide to Reproducibility in Preclinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Measurement of intraocular pressure by telemetry in conscious, unrestrained rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Portico [access.portico.org]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
- 24. mdpi.com [mdpi.com]
- 25. Limitations of Animal Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Fostering Replicability in Preclinical Research | Jackson Laboratory [jax.org]
- 28. Validation of rebound tonometry for intraocular pressure measurement in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Apraclonidine: A Comparative Analysis of its Selectivity for Alpha-2 Over Alpha-1 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of apraclonidine's selectivity for alpha-2 (α2) versus alpha-1 (α1) adrenergic receptors, supported by experimental data. Apraclonidine (B1662514) is a well-established α2-adrenergic agonist with a pharmacological profile that demonstrates a clear preference for the α2 receptor subtype, contributing to its clinical efficacy and safety profile.[1][2] This document delves into the quantitative measures of this selectivity, outlines the experimental methodologies used for its validation, and illustrates the distinct signaling pathways of each receptor.
Quantitative Assessment of Receptor Selectivity
The selectivity of apraclonidine for α2-adrenergic receptors over α1-adrenergic receptors has been quantified through in vitro binding and functional assays. The binding affinity of a compound to a receptor is commonly expressed by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. Functional potency is often determined by the half-maximal effective concentration (EC50), representing the concentration of a compound that produces 50% of the maximal response.
Apraclonidine demonstrates a significantly higher affinity for α2-adrenergic receptor subtypes compared to the α1A-adrenergic receptor. Specifically, the Ki value for the α1A receptor is substantially higher than those for the α2A and α2B receptors, indicating weaker binding to the α1 subtype.[2] In functional assays, apraclonidine is a potent agonist at α2-adrenoceptors, as evidenced by its low EC50 value in inducing vasoconstriction in porcine ciliary arteries, a response mediated by α2A-adrenoceptors.[3]
| Receptor Subtype | Parameter | Value (nM) | Reference |
| Alpha-1A Adrenergic Receptor | Ki | 2.9 | [2] |
| Alpha-2A Adrenergic Receptor | Ki | 4.5 | [2] |
| Alpha-2B Adrenergic Receptor | Ki | Not Available | [2] |
| Alpha-2 Adrenergic Receptor | EC50 | 13.0 | [3] |
Signaling Pathways
The differential effects of apraclonidine are rooted in the distinct signaling cascades initiated by α1 and α2-adrenergic receptors upon agonist binding.
Experimental Protocols
The determination of apraclonidine's receptor selectivity relies on established in vitro pharmacological assays. Below are generalized protocols for the key experiments used to generate the data presented in this guide.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a drug for a receptor by competing with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues recombinantly expressing the adrenergic receptor subtype of interest (α1 or α2).
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 or [3H]-yohimbine for α2) and varying concentrations of unlabeled apraclonidine.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of apraclonidine. The concentration of apraclonidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (for determining EC50)
Functional assays measure the biological response elicited by a drug upon binding to its receptor.
-
Alpha-1 Receptor Activation: Calcium Mobilization Assay
Activation of α1-adrenergic receptors leads to an increase in intracellular calcium concentration.
Protocol:
-
Cell Culture: Cells expressing the α1-adrenergic receptor are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: Varying concentrations of apraclonidine are added to the wells.
-
Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The data are plotted as the change in fluorescence versus the concentration of apraclonidine to determine the EC50 value.
-
-
Alpha-2 Receptor Activation: cAMP Accumulation Assay
Activation of α2-adrenergic receptors inhibits the production of cyclic AMP (cAMP).
Protocol:
-
Cell Culture and Treatment: Cells expressing the α2-adrenergic receptor are incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Stimulation: Varying concentrations of apraclonidine are added to the cells.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP accumulation versus the concentration of apraclonidine to determine the EC50 value.
-
Conclusion
The experimental data from both binding and functional assays consistently demonstrate that apraclonidine is a selective agonist for α2-adrenergic receptors with significantly lower affinity and potency for α1-adrenergic receptors. This selectivity is fundamental to its mechanism of action and its clinical application, particularly in ophthalmology where localized α2-adrenergic agonism is desired to lower intraocular pressure with minimal systemic α1-adrenergic side effects.[4] The distinct signaling pathways of the two receptor subtypes further explain the differential physiological responses observed upon apraclonidine administration. The methodologies outlined provide a robust framework for the continued investigation and characterization of adrenergic receptor ligands.
References
A Comparative Analysis of Apraclonidine and Timolol: Mechanisms of Intraocular Pressure Reduction
For the Researcher, Scientist, and Drug Development Professional: An in-depth guide to the distinct mechanisms of action of two key glaucoma medications, supported by experimental data and detailed protocols.
Apraclonidine (B1662514) and timolol (B1209231) are two widely utilized topical medications for the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. While both drugs effectively lower IOP, their underlying pharmacological mechanisms differ significantly. This guide provides a comprehensive comparison of their modes of action, supported by quantitative data from clinical studies, detailed experimental methodologies, and visual representations of their signaling pathways.
Comparative Efficacy and Mechanism of Action: A Tabular Summary
The following table summarizes the key performance indicators of apraclonidine and timolol in reducing intraocular pressure and their effects on aqueous humor dynamics.
| Parameter | Apraclonidine | Timolol |
| Drug Class | Alpha-2 Adrenergic Agonist | Non-selective Beta-Adrenergic Antagonist |
| Primary Mechanism | Decreases aqueous humor production and may increase uveoscleral outflow. | Primarily decreases aqueous humor production. |
| IOP Reduction | Significant reduction, comparable to timolol in some studies. For example, one study showed a reduction from a baseline of 25.8 +/- 3.2 mmHg to 20.4 +/- 4.00 mmHg after 90 days with 0.5% apraclonidine.[1] In another study, as an adjunct to timolol, 0.5% apraclonidine provided an additional mean IOP reduction of 2.5 to 3.3 mm Hg 12 hours after dosing and 4.7 to 5.2 mm Hg 3 hours after dosing.[2] | Significant reduction. One study reported a decrease from a baseline of 26.1 +/- 3.79 mmHg to 21.1 +/- 5.91 mmHg after 90 days of treatment with 0.5% timolol.[1] |
| Effect on Aqueous Humor Flow | Decreases aqueous humor flow. | Decreases aqueous humor flow. |
| Effect on Outflow Facility | No significant effect on conventional (trabecular) outflow facility. Some evidence suggests an increase in uveosclcleral outflow. | No significant effect on outflow facility. |
| Receptor Specificity | Primarily targets alpha-2 adrenergic receptors in the ciliary body. | Blocks beta-1 and beta-2 adrenergic receptors in the ciliary epithelium. |
Signaling Pathways and Mechanisms of Action
The distinct effects of apraclonidine and timolol on IOP are a direct result of their interaction with different adrenergic receptors in the ciliary body, the primary site of aqueous humor production.
Apraclonidine: Alpha-2 Adrenergic Agonism
Apraclonidine, a potent alpha-2 adrenergic agonist, lowers IOP by a dual mechanism. Its primary action is to reduce aqueous humor production. This is achieved by binding to alpha-2 receptors on the ciliary processes, which in turn inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key signaling molecule in aqueous humor secretion. Some evidence also suggests that apraclonidine may enhance uveoscleral outflow, an alternative drainage pathway for aqueous humor, although this is considered a secondary mechanism.
Timolol: Beta-Adrenergic Antagonism
Timolol, a non-selective beta-adrenergic antagonist, exerts its IOP-lowering effect by blocking both beta-1 and beta-2 adrenergic receptors on the ciliary epithelium. The stimulation of these receptors by endogenous catecholamines (like epinephrine (B1671497) and norepinephrine) normally increases aqueous humor production through a Gs protein-coupled pathway that activates adenylyl cyclase and elevates intracellular cAMP levels. By blocking these receptors, timolol prevents this signaling cascade, leading to a reduction in aqueous humor secretion.
Experimental Protocols
The assessment of a drug's effect on aqueous humor dynamics is crucial for understanding its mechanism of action. The following are detailed protocols for two key experimental techniques used in the clinical studies cited in this guide.
Fluorophotometry for Aqueous Humor Flow Measurement
Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow. The principle of this method is to introduce a fluorescent tracer, typically fluorescein (B123965), into the anterior chamber and then measure its rate of clearance over time.
Protocol:
-
Subject Preparation: Subjects are seated comfortably, and the eye is anesthetized with a topical anesthetic (e.g., proparacaine (B1679620) 0.5%).
-
Fluorescein Instillation: A precise amount of fluorescein solution (e.g., two drops of 10% fluorescein) is instilled into the conjunctival cul-de-sac. After a short period (e.g., five minutes), the excess fluorescein is washed out with a sterile saline solution.[3] Alternatively, a more gradual loading can be achieved by applying a lower concentration of fluorescein (e.g., 0.25%) every 5 minutes for 30 minutes, several hours before the measurements begin.[3]
-
Fluorophotometer Setup: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber and cornea. The instrument is calibrated according to the manufacturer's instructions.
-
Baseline Measurement: An initial measurement of fluorescein concentration is taken.
-
Serial Measurements: Subsequent measurements are taken at regular intervals (e.g., every 30-60 minutes) over a period of several hours (e.g., 8 hours).[3]
-
Data Analysis: The rate of decrease in fluorescein concentration over time is used to calculate the aqueous humor flow rate, typically expressed in microliters per minute (µL/min). This calculation is often performed using the Jones-Maurice analysis, which accounts for the back-diffusion of fluorescein from the cornea.
Tonography for Outflow Facility Measurement
Tonography is a non-invasive clinical test that measures the facility of aqueous humor outflow through the conventional (trabecular) pathway. It involves applying a constant weight to the cornea with a tonometer and measuring the rate of IOP decay.
Protocol:
-
Subject Preparation: The patient is placed in a supine position, and the eye is anesthetized with a topical anesthetic.
-
Tonometer Application: A calibrated electronic Schiøtz tonometer or a pneumatonometer with a tonography function is gently placed on the center of the cornea.[4]
-
Pressure Recording: The tonometer applies a known weight, which transiently increases the IOP. The instrument then records the intraocular pressure continuously over a set period, typically 2 to 4 minutes.[4]
-
Data Acquisition: The IOP readings are captured digitally, often at a high frequency (e.g., 40 Hz), to generate a pressure tracing over time.
-
Data Analysis: The rate at which the IOP declines during the measurement period is analyzed. A steeper decline indicates a greater ease of aqueous outflow. The outflow facility (C) is calculated using specific formulas and is expressed in microliters per minute per millimeter of mercury (µL/min/mmHg).
Comparative Clinical Study Workflow
A typical clinical trial comparing the IOP-lowering effects of apraclonidine and timolol would follow a structured workflow to ensure objective and reliable results.
Conclusion
Apraclonidine and timolol, while both effective in lowering intraocular pressure, achieve this through distinct and well-characterized mechanisms of action. Apraclonidine, an alpha-2 adrenergic agonist, primarily reduces aqueous humor production and may have a secondary effect on uveoscleral outflow. In contrast, timolol, a non-selective beta-adrenergic antagonist, lowers IOP predominantly by decreasing aqueous humor secretion. Understanding these differences is paramount for researchers and clinicians in selecting appropriate therapeutic strategies for patients with glaucoma and for guiding the development of novel IOP-lowering agents. The experimental protocols detailed herein provide a foundation for the continued investigation and comparison of these and other glaucoma medications.
References
- 1. Comparison of apraclonidine and timolol in chronic open-angle glaucoma. A three-month study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy of apraclonidine as an adjunct to timolol therapy. Apraclonidine Adjunctive Therapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of aqueous humor flow with scanning ocular fluorophotometers. | Semantic Scholar [semanticscholar.org]
- 4. ophed.com [ophed.com]
Cross-Validation of Apraclonidine's Efficacy in Diverse Glaucoma Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of apraclonidine's performance in reducing intraocular pressure (IOP) across various preclinical glaucoma animal models. Experimental data is presented to facilitate a cross-validation of its efficacy, alongside detailed methodologies for key experimental protocols. This document aims to serve as a valuable resource for researchers investigating novel glaucoma therapies and for professionals involved in the development of ophthalmic drugs.
Comparative Efficacy of Apraclonidine (B1662514) and Alternatives
Apraclonidine, a selective alpha-2 adrenergic agonist, primarily lowers intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow.[1] Its efficacy has been evaluated in several animal models of glaucoma, which are designed to mimic different aspects of the human disease. This section compares the IOP-lowering effects of apraclonidine and other commonly used glaucoma medications in these models.
It is important to note that the data presented below is a synthesis from multiple independent studies. Direct cross-model comparisons should be interpreted with caution due to inherent variations in experimental design, animal species, and methodologies.
| Glaucoma Model | Animal Model | Drug | Concentration | IOP Reduction | Study Highlights |
| Laser-Induced Ocular Hypertension | Albino Rabbit | Apraclonidine | 0.5% | Completely abolished IOP rise | Apraclonidine was highly effective in preventing the acute IOP spike following Nd:YAG laser irradiation to the iris.[2][3] |
| Pigmented Rabbit | Apraclonidine | 1.0% | Prevented IOP rise (placebo showed a 20% increase) | Effectively protected the blood-aqueous barrier from disruption caused by argon laser photocoagulation.[4] | |
| Microbead-Induced Ocular Hypertension | C57BL/6J Mouse | Brimonidine (B1667796) | Not Specified | Significant IOP reduction | In this model that obstructs aqueous outflow, brimonidine (an alpha-2 agonist like apraclonidine) effectively lowered IOP.[5] |
| C57BL/6J Mouse | Timolol | Not Specified | Significant IOP reduction | Timolol, a beta-blocker, also demonstrated significant IOP-lowering effects in the microbead-induced model.[5] | |
| C57BL/6J Mouse | Latanoprost* | Not Specified | No significant IOP reduction | Prostaglandin analogs like latanoprost, which primarily enhance uveoscleral outflow, were not effective in this model where the outflow pathway is physically blocked.[5] | |
| Normotensive and Ocular Hypertensive Models | Cynomolgus Monkey | Apraclonidine | Not Specified | 4 mmHg maximum IOP reduction | Brimonidine was found to be more potent and efficacious in this primate model, with a 10-12 mmHg maximum IOP reduction.[6] |
| Clinically Normal Dog | Apraclonidine | 0.5% | 3.0 mmHg (16%) reduction 8 hours post-treatment | Apraclonidine was effective in lowering IOP in dogs, though it may not be sufficient as a sole agent in most canine glaucoma cases.[7] | |
| Steroid-Induced Glaucoma | New Zealand White Rabbit | Betamethasone (B1666872) (Inducing Agent) | Not Specified | Consistent and sustained IOP elevation | While no specific data on apraclonidine's efficacy in this model was found, betamethasone was identified as a reliable agent for inducing a steroid-induced glaucoma model.[8] |
*Note: Data for the Microbead-Induced Ocular Hypertension model is for brimonidine, a functionally similar alpha-2 adrenergic agonist, as direct data for apraclonidine in this model was not available in the reviewed literature.
Detailed Experimental Protocols
Reproducibility is paramount in preclinical research. This section outlines the methodologies for establishing the glaucoma animal models mentioned above and for the topical administration of ophthalmic solutions.
Laser-Induced Ocular Hypertension in Rabbits
This model is particularly useful for studying acute IOP spikes, similar to those observed in humans after certain laser procedures.
-
Animal Model: Albino or pigmented rabbits.
-
Anesthesia: General anesthesia is induced, often with a combination of ketamine and xylazine. Topical anesthetic (e.g., proparacaine) is also applied to the cornea.
-
Laser Application: An Nd:YAG or Argon laser is used to deliver focused energy to the iris or trabecular meshwork. The energy level can be adjusted to control the severity of the resulting IOP increase.[2][3][4]
-
Drug Administration: A single drop of the test substance (e.g., 0.5% or 1.0% apraclonidine) or vehicle is topically applied to the eye, typically before or immediately after the laser procedure.[2][4]
-
IOP Measurement: Intraocular pressure is measured at baseline and at various time points post-laser application (e.g., 30 minutes, 1, 2, 4, 6, and 24 hours) using a tonometer calibrated for rabbits.[2][3]
Microbead-Induced Ocular Hypertension in Mice
This model simulates glaucoma by physically obstructing the aqueous humor outflow pathways.
-
Animal Model: C57BL/6J mice are commonly used.
-
Anesthesia: Mice are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail, supplemented with a topical anesthetic.[5]
-
Microbead Injection: Polystyrene microbeads (typically 15 µm in diameter) are suspended in a sterile phosphate-buffered saline (PBS) solution. A precise volume of the microbead suspension is injected into the anterior chamber of the eye using a glass micropipette under a surgical microscope.[5][9] This leads to the obstruction of the trabecular meshwork and a subsequent elevation in IOP.
-
Drug Administration: After a period of IOP stabilization (e.g., 7 days), a single drop (approximately 4 µL) of the test drug is applied topically to the eye.[5]
-
IOP Measurement: IOP is measured at baseline (before microbead injection), after IOP stabilization, and at various time points after drug administration using a rebound tonometer designed for rodents.[5]
Steroid-Induced Glaucoma in Rabbits
This model is relevant for studying a common form of secondary open-angle glaucoma in humans.
-
Animal Model: New Zealand White rabbits are frequently used.
-
Induction of Ocular Hypertension: Various glucocorticoids can be used. A reliable method involves the topical administration of a steroid eye drop solution (e.g., betamethasone, dexamethasone, or prednisolone) multiple times a day for several weeks.[8][10] Alternatively, subconjunctival injections of a steroid suspension can be used to induce a more sustained IOP elevation.[10]
-
Drug Administration: Once a stable elevation in IOP is achieved, topical ophthalmic solutions of the test drugs can be administered one or more times daily.
-
IOP Measurement: IOP is monitored regularly (e.g., daily or weekly) throughout the induction and treatment periods using a tonometer.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Apraclonidine's signaling pathway to lower intraocular pressure.
Caption: A generalized workflow for testing anti-glaucoma drugs in animal models.
Caption: Different animal models represent distinct aspects of glaucoma pathology.
References
- 1. A Comprehensive Protocol for Microbead-Induced Ocular Hypertension in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scholars@Duke publication: A Comprehensive Protocol for Microbead-Induced Ocular Hypertension in Mice. [scholars.duke.edu]
- 4. Apraclonidine protection of the blood-aqueous barrier from traumatic break-down - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Optic neuropathy and increased retinal glial fibrillary acidic protein due to microbead-induced ocular hypertension in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optic nerve vasomotor effects of topical apraclonidine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijisrt.com [ijisrt.com]
- 9. researchgate.net [researchgate.net]
- 10. gjms.com.pk [gjms.com.pk]
Comparative Analysis of Apraclonidine and Other Alpha-2 Adrenergic Agonists on Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophysiological effects of apraclonidine (B1662514) and other prominent alpha-2 adrenergic agonists, including clonidine (B47849), guanfacine, and brimonidine (B1667796), on neuronal firing. The information is intended to support research and development in neuroscience and pharmacology by presenting objective data and detailed experimental methodologies.
Executive Summary
Alpha-2 adrenergic receptor agonists are a class of drugs that modulate neuronal activity primarily by activating presynaptic autoreceptors, which inhibits the release of norepinephrine, and by acting on postsynaptic receptors to alter neuronal excitability. While all drugs in this class share a common mechanism of action, their distinct pharmacokinetic and pharmacodynamic profiles result in varied effects on central nervous system (CNS) neuronal firing.
Apraclonidine, a para-amino derivative of clonidine, is distinguished by its reduced ability to cross the blood-brain barrier, leading to fewer systemic cardiovascular side effects when administered peripherally.[1] This characteristic has led to its primary use in ophthalmology. However, evidence suggests that apraclonidine can influence central neuronal activity, particularly in the spinal cord, by suppressing the release of excitatory amino acids.[2]
This guide will delve into the available data on the effects of apraclonidine on neuronal firing in comparison to the more extensively studied CNS-penetrant alpha-2 agonists: clonidine, guanfacine, and brimonidine.
Comparative Data on Neuronal Firing
The following table summarizes the known effects of apraclonidine and other alpha-2 agonists on neuronal firing in various CNS regions. It is important to note that direct comparative studies of apraclonidine's effects on central neuronal firing are limited. Much of the data for apraclonidine is inferred from its known mechanisms and limited CNS studies, while more extensive electrophysiological data is available for clonidine, guanfacine, and brimonidine.
| Agonist | Brain Region | Effect on Neuronal Firing | Potency/Efficacy | Reference |
| Apraclonidine | Spinal Cord | Inhibition of excitatory amino acid release | - | [2] |
| Clonidine | Locus Coeruleus | Inhibition of spontaneous firing | 54-63 times more potent than S3341 (another α2-agonist) | [3] |
| Prefrontal Cortex | Enhancement of spatial working memory-related neuronal activity | 0.04 mg/kg systemic administration enhanced activity by 32.5% | [4] | |
| Dorsal Raphe Nucleus | Indirect inhibition of firing | - | ||
| Guanfacine | Prefrontal Cortex | Enhancement of delay-related neuronal firing | - | |
| Brimonidine | Retina (as a CNS model) | Suppression of spontaneous firing of retinal ganglion cells | - |
Signaling Pathways and Experimental Workflow
To understand the mechanisms underlying the effects of these alpha-2 agonists, it is crucial to visualize their signaling pathways and the experimental setups used to measure their impact on neuronal firing.
Alpha-2 Adrenergic Receptor Signaling Pathway
In Vivo Extracellular Recording Workflow
Detailed Experimental Protocols
In Vivo Extracellular Single-Unit Recording
This protocol is a generalized procedure for recording the activity of single neurons in the brain of an anesthetized animal, which can be adapted to study the effects of various alpha-2 adrenergic agonists.
1. Animal Preparation:
-
Animal Model: Male Sprague-Dawley rats (250-350g) are commonly used.
-
Anesthesia: Anesthesia is induced and maintained with urethane (B1682113) (1.5 g/kg, i.p.) or other suitable anesthetic agents. The level of anesthesia is monitored throughout the experiment by checking for the absence of a pedal withdrawal reflex.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A craniotomy is performed over the target brain region (e.g., locus coeruleus, prefrontal cortex) according to stereotaxic coordinates.
2. Recording:
-
Microelectrodes: Glass micropipettes (impedance 5-15 MΩ) filled with 2 M NaCl and pontamine sky blue for histological verification of the recording site are used.
-
Electrode Placement: The recording electrode is slowly lowered into the target brain region using a hydraulic microdrive.
-
Signal Acquisition: Neuronal signals are amplified, filtered (band-pass 0.3-10 kHz), and monitored on an oscilloscope and audio monitor. Single-unit spikes are isolated using a window discriminator.
3. Drug Administration:
-
Systemic Administration: The alpha-2 agonist is dissolved in saline and administered intravenously (i.v.) or intraperitoneally (i.p.) at various doses.
-
Iontophoretic Application: For local application, a multi-barreled micropipette is used, with one barrel for recording and others containing the drug solution (e.g., clonidine HCl, 10 mM in 0.9% NaCl, pH 4.5). Ejection currents (e.g., 5-100 nA) are applied to release the drug locally.
4. Data Analysis:
-
The firing rate of the neuron is recorded before (baseline), during, and after drug administration.
-
Data are typically collected and analyzed using specialized software to calculate the mean firing rate, construct peristimulus time histograms, and perform statistical comparisons (e.g., t-test, ANOVA).
Whole-Cell Patch-Clamp Recording in Brain Slices
This in vitro technique allows for the detailed study of the effects of alpha-2 agonists on the intrinsic membrane properties and synaptic currents of individual neurons.
1. Brain Slice Preparation:
-
Animal Model: Young adult rats or mice (e.g., P21-P35) are used.
-
Slicing: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (300-400 µm thick) containing the region of interest are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Recording:
-
Setup: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. Neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pipettes: Patch pipettes (3-6 MΩ resistance) are pulled from borosilicate glass and filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).
-
Recording Modes: Recordings are made in whole-cell current-clamp mode to measure changes in membrane potential and firing rate, or in voltage-clamp mode to measure synaptic currents (e.g., EPSCs, IPSCs).
3. Drug Application:
-
Alpha-2 agonists are dissolved in the aCSF and bath-applied at known concentrations.
-
A stable baseline is recorded before drug application, and the effects of the drug are observed over several minutes. Washout is performed by perfusing with drug-free aCSF.
4. Data Analysis:
-
Changes in resting membrane potential, input resistance, action potential firing frequency, and the amplitude and frequency of synaptic currents are measured and analyzed using appropriate software and statistical tests.
Conclusion
The comparative analysis of apraclonidine and other alpha-2 adrenergic agonists on neuronal firing reveals significant differences in their central nervous system effects, largely attributable to their ability to penetrate the blood-brain barrier. While clonidine, guanfacine, and brimonidine have well-documented and potent effects on neuronal firing in various brain regions, the central effects of apraclonidine are less pronounced and appear to be more localized to areas with a less restrictive blood-brain barrier, such as the spinal cord.
The provided experimental protocols offer a foundation for further research to directly compare the electrophysiological effects of these agents on specific neuronal populations. Such studies are crucial for a more complete understanding of their therapeutic potential and side-effect profiles in the context of neurological and psychiatric disorders. The diagrams of the signaling pathway and experimental workflow serve as conceptual guides for designing and interpreting these experiments. Future research should focus on quantitative, dose-response comparisons of these alpha-2 agonists in various CNS regions to provide a more comprehensive picture of their relative potencies and efficacies in modulating neuronal activity.
References
- 1. [Effect and side effects of apraclonidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apraclonidine attenuates the increases in spinal excitatory amino acid release in rats with adjuvant-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spinal clonidine inhibits neural firing in locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-2 adrenergic modulation of prefrontal cortical neuronal activity related to spatial working memory in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Apraclonidine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of apraclonidine (B1662514) with other alpha-2 adrenergic agonists, supported by experimental data from published research. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Comparative Efficacy and Safety Profile
Apraclonidine is a relatively selective alpha-2 adrenergic agonist used primarily to lower intraocular pressure (IOP).[1] Its mechanism of action involves the activation of alpha-2 adrenergic receptors in the ciliary body of the eye, leading to a reduction in the production of aqueous humor.[2] This section compares the quantitative data on the efficacy and side effects of apraclonidine with two other alpha-2 adrenergic agonists, brimonidine (B1667796) and clonidine.
Table 1: Comparison of Intraocular Pressure (IOP) Reduction
| Drug | Concentration | IOP Reduction (%) | Study Population | Reference |
| Apraclonidine | 1.0% | 33.9% ± 6.9% | Ocular Hypertensive Patients | [3] |
| Apraclonidine | 0.5% | 20% - 23% | Normal Human Subjects | [4] |
| Brimonidine | 0.2% | 19% - 22% | Normal Human Subjects | [4] |
| Brimonidine | 0.2% | ~23% (mean) | Healthy Volunteers | [5] |
| Clonidine | 0.125% | 22.7% ± 6.9% | Ocular Hypertensive Patients | [3] |
| Clonidine | - | 29.1% ± 3.2% (1 hour post-dose) | - | [6] |
Table 2: Comparison of Aqueous Humor Flow Suppression
| Drug | Concentration | Aqueous Flow Suppression (%) | Study Population | Reference |
| Apraclonidine | 0.5% | 39% - 44% | Normal Human Subjects | [4] |
| Apraclonidine | - | 30% - 35% (maximum) | Normal Cynomolgus Monkeys | [7] |
| Brimonidine | 0.2% | 44% - 48% | Normal Human Subjects | [4] |
| Brimonidine | - | 30% - 45% (maximum) | Normal Cynomolgus Monkeys | [7] |
| Latanoprost | - | No effect | Timolol-treated eyes | [8] |
Table 3: Comparison of Systemic Side Effects
| Drug | Effect on Blood Pressure | Effect on Heart Rate | Reference |
| Apraclonidine | No significant change | No significant change | [3][9] |
| Brimonidine | Significant decrease | Significant decrease | [9] |
| Clonidine | Significant decrease | No significant change | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of alpha-2 adrenergic agonists and a typical experimental workflow for evaluating their effects on aqueous humor dynamics.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on apraclonidine and its alternatives.
Fluorophotometry for Aqueous Humor Flow Measurement
This non-invasive technique measures the rate at which aqueous humor flows through the anterior chamber of the eye.
-
Fluorescein (B123965) Instillation: A sterile solution of fluorescein is topically applied to the subject's eye. The dye is allowed to distribute within the tear film and subsequently enters the anterior chamber.
-
Fluorophotometer Measurement: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in a specific volume of the anterior chamber and cornea at set time intervals.[2]
-
Rate of Disappearance: The rate of aqueous humor flow is calculated based on the rate of disappearance of fluorescein from the anterior chamber over time.[4][8] The decay of fluorescein concentration follows a semi-logarithmic and parallel pattern in both the cornea and aqueous humor.[10]
-
Data Calculation: The flow rates are calculated using specialized software that analyzes the concentration-versus-time plots and the ratios of fluorescein concentration in the cornea and aqueous humor.[10]
Tonography for Outflow Facility Measurement
Tonography is a non-invasive method used to determine the facility of aqueous humor outflow from the eye.
-
Anesthesia and Positioning: The subject is placed in a supine position, and the ocular surfaces are anesthetized with a topical solution such as proparacaine (B1679620) 0.5%.[11]
-
Tonometer Application: A weighted electronic Schiøtz tonometer or a pneumatonometer is applied to the cornea for a fixed period, typically 2 to 4 minutes.[11][12] The applied weight increases the intraocular pressure.
-
Pressure Tracing: The tonometer continuously records the intraocular pressure, generating a pressure tracing that shows a gradual decline as aqueous humor is forced out of the eye.[11]
-
Outflow Facility Calculation: The outflow facility is calculated based on the change in intraocular pressure and the volume of aqueous humor displaced during the measurement period. This calculation often utilizes the Friedenwald's relationship and Goldmann's equation.[13] The volume change is determined from tables specific to the tonography device being used.[11]
References
- 1. Medical Pharmacology: Alpha-2 Adrenergic Receptor Agonists are discussed. [pharmacology2000.com]
- 2. tandfonline.com [tandfonline.com]
- 3. karger.com [karger.com]
- 4. Comparison of the efficacy of apraclonidine and brimonidine as aqueous suppressants in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Apraclonidine and brimonidine effects on anterior ocular and cardiovascular physiology in normal and sympathectomized monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the early effects of brimonidine and apraclonidine as topical ocular hypotensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the short-term hypotensive effects and side effects of unilateral brimonidine and apraclonidine in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Objective Grading of Tonography Tracings for the Measurement of Outflow Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Aqueous Outflow Facility Measurement by Pneumatonography and Digital Schiøtz Tonography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Head-to-Head Comparison: Apraclonidine vs. Guanfacine in Adrenergic Receptor Assays
For Immediate Release
This guide provides a detailed head-to-head comparison of the pharmacological and functional properties of two prominent alpha-2 adrenergic receptor agonists, apraclonidine (B1662514) and guanfacine (B1203898). Targeted at researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective performance comparison, complete with detailed experimental methodologies and visual representations of key biological pathways and workflows.
Apraclonidine, primarily utilized in ophthalmology to reduce intraocular pressure, and guanfacine, a therapeutic agent for Attention-Deficit/Hyperactivity Disorder (ADHD) and hypertension, both exert their effects through the modulation of alpha-2 adrenergic receptors. While both are classified as alpha-2 adrenergic agonists, their receptor selectivity and functional potency exhibit notable differences, which likely contribute to their distinct clinical applications.
Pharmacological Profile: Receptor Binding Affinity
The binding affinity of a compound to its receptor is a critical determinant of its potency and potential for off-target effects. The following table summarizes the available data on the binding affinities (Ki) of apraclonidine and guanfacine for various adrenergic receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) | α1-AR Ki (nM) | Selectivity (α1/α2A) |
| Apraclonidine | Data not available | Data not available | Data not available | Data not available | Data not available |
| Guanfacine | ~3.3 | ~33 | ~23 | >10,000 | >3000 |
Guanfacine is a selective α2A adrenergic receptor agonist.[1] In contrast to clonidine, which acts on α2A, α2B, and α2C receptor subtypes, guanfacine is more selective for the α2A subtype.[2][3] This selectivity may contribute to its different side-effect profile compared to less selective α2 agonists.[4] Apraclonidine is also characterized as a relatively selective alpha-2 adrenergic agonist, but it may also have some activity at alpha-1 receptors.[5]
Functional Activity: Agonist Potency and Efficacy
Functional assays measure the biological response elicited by a compound upon binding to its receptor. For Gi-coupled receptors like the α2-adrenergic receptors, a common functional assay is the inhibition of cyclic AMP (cAMP) production. The potency (EC50) and efficacy (Emax) of apraclonidine and guanfacine in such assays are crucial indicators of their functional activity.
| Compound | Assay Type | EC50 (nM) | Emax (% Inhibition) |
| Apraclonidine | cAMP Inhibition | Data not available | Data not available |
| Guanfacine | cAMP Inhibition | ~10 | Data not available |
Guanfacine's mechanism of action involves the stimulation of postsynaptic α2A adrenergic receptors, which leads to the inhibition of cAMP production.[6] This action is believed to enhance the signaling of pyramidal neurons in the prefrontal cortex, thereby improving attention and working memory.[6] Apraclonidine also functions as a selective alpha-2-adrenergic agonist.[7]
Signaling Pathways
The primary signaling pathway for alpha-2 adrenergic receptors involves coupling to inhibitory G-proteins (Gi/o). Agonist binding to the receptor triggers a conformational change, leading to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Caption: Competitive Radioligand Binding Assay Workflow.
Detailed Protocol:
-
Membrane Preparation: Cell membranes expressing the alpha-2 adrenergic receptor of interest are prepared from cultured cells or tissue homogenates.[8]
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-rauwolscine) and a range of concentrations of the unlabeled test compound (apraclonidine or guanfacine).[9][10]
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand while allowing the unbound radioligand to pass through.[8]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[8]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[8]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (binding affinity) is then calculated using the Cheng-Prusoff equation.[8]
cAMP Inhibition Functional Assay
This assay measures the ability of an agonist to inhibit the production of cAMP, a key second messenger in the alpha-2 adrenergic receptor signaling pathway.
Caption: cAMP Inhibition Assay Workflow.
Detailed Protocol:
-
Cell Culture: Cells stably or transiently expressing the alpha-2 adrenergic receptor subtype of interest are cultured and seeded into 96-well plates.[11]
-
Compound Addition: The cells are pre-incubated with varying concentrations of the test agonist (apraclonidine or guanfacine).[11]
-
Stimulation: To induce cAMP production, the cells are stimulated with forskolin, a direct activator of adenylyl cyclase.
-
Incubation: The plates are incubated for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow for cAMP accumulation.[11]
-
Cell Lysis: A lysis buffer is added to each well to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA). These methods typically involve a competitive binding reaction between the cellular cAMP and a labeled cAMP for a limited number of anti-cAMP antibody binding sites.[10]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the log concentration of the agonist. The EC50 (the concentration of the agonist that produces 50% of the maximal inhibitory effect) and the Emax (the maximum inhibitory effect) are determined from this curve.[11]
Summary and Conclusion
While both apraclonidine and guanfacine are effective alpha-2 adrenergic agonists, the available data suggests that guanfacine possesses a higher selectivity for the α2A receptor subtype. This selectivity is thought to be a key factor in its therapeutic efficacy in ADHD with a potentially more favorable side-effect profile compared to less selective agonists. Apraclonidine's utility in ophthalmology is well-established, and its pharmacological profile is suited for its localized action in the eye.
The lack of direct, head-to-head comparative studies in standardized assays for both compounds presents a gap in the literature. Such studies would be invaluable for a more precise understanding of their relative potencies and selectivities, further elucidating the structure-activity relationships that govern their distinct clinical profiles. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such comparative analyses.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Alpha 2-adrenergic receptor-mediated sensitization of forskolin-stimulated cyclic AMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Apraclonidine's Ocular Hypotensive Effects in Rodent Models: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the consistency of a compound's pharmacological effect is paramount. This guide provides a comparative analysis of the reproducibility of apraclonidine's effects on intraocular pressure (IOP) in rats, benchmarked against other alpha-adrenergic agonists. The information is compiled from preclinical studies to aid in experimental design and interpretation.
Apraclonidine (B1662514), a selective alpha-2 adrenergic agonist, is utilized in clinical settings to manage acute elevations in intraocular pressure.[1][2] Its primary mechanism of action involves the reduction of aqueous humor production and an increase in uveoscleral outflow, mediated by its interaction with alpha-2 adrenergic receptors in the ciliary body.[1][2] While its efficacy is established, the reproducibility of its IOP-lowering effect in preclinical rodent models is a critical consideration for researchers. This guide synthesizes available data on apraclonidine and compares it with other alpha-agonists, providing detailed experimental protocols and insights into its signaling pathway.
Comparative Efficacy of Alpha-Adrenergic Agonists on Intraocular Pressure in Rats
The following table summarizes the reported effects of apraclonidine and comparable alpha-adrenergic agonists on intraocular pressure in rat models of glaucoma. It is important to note that direct studies focusing on the reproducibility of these effects are limited. The data presented here is extracted from studies investigating efficacy and neuroprotective properties.
| Drug | Animal Model | Dosage | Route of Administration | Mean IOP Reduction (mmHg) | Key Findings | Reference |
| Apraclonidine | Brown Norway rats with hypertonic saline-induced ocular hypertension | 0.5% | Topical (twice daily) | Maintained IOP at 29 ± 4 mmHg (compared to 39 ± 2 mmHg in vehicle-treated) | Effectively prevented significant IOP elevation over 17 days. | [3] |
| Betaxolol (for comparison) | Brown Norway rats with hypertonic saline-induced ocular hypertension | 0.5% | Topical (twice daily) | Maintained IOP at 29 ± 7 mmHg (compared to 39 ± 2 mmHg in vehicle-treated) | Similar efficacy to apraclonidine in preventing IOP elevation. | [3] |
| Brimonidine (B1667796) | Wistar rats with laser-induced ocular hypertension | 0.2% | Topical (twice daily) | Prevented IOP rise, maintaining it close to baseline levels | Showed both IOP-lowering and neuroprotective effects. | [2] |
| Timolol (for comparison) | Wistar rats with laser-induced ocular hypertension | 0.5% | Topical (twice daily) | Less effective than brimonidine in preventing IOP rise in this model | Served as a comparator for both IOP control and neuroprotection. | [2] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for ensuring the reproducibility of pharmacological studies. Below are methodologies synthesized from studies utilizing apraclonidine and other alpha-agonists in rat models.
Induction of Ocular Hypertension in Rats
A common method to induce a sustained elevation of IOP in rats is the injection of hypertonic saline into the episcleral vein to scar the aqueous humor outflow pathways.
-
Animal Model: Adult Brown Norway rats are commonly used.
-
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Under a surgical microscope, make a small incision in the conjunctiva to expose the episcleral veins.
-
Inject a small volume (e.g., 50 µL) of 1.7 M hypertonic saline into one of the episcleral veins.
-
This procedure leads to fibrosis of the trabecular meshwork and a subsequent increase in IOP.[3]
-
Drug Administration
Topical administration is the standard route for ophthalmic drugs in these models.
-
Formulation: Apraclonidine is typically used as a 0.5% ophthalmic solution.
-
Procedure:
-
Gently restrain the rat.
-
Instill a single drop (approximately 30-50 µL) of the ophthalmic solution onto the cornea of the eye.
-
The contralateral eye can be treated with a vehicle control (e.g., artificial tears).
-
Dosing frequency is typically twice daily.[3]
-
Intraocular Pressure Measurement
Accurate and consistent IOP measurement is critical for assessing the drug's effect.
-
Instrumentation: A tonometer, such as the Tono-Pen XL, is used for measuring IOP in awake rats.
-
Procedure:
-
Apply a topical anesthetic (e.g., proparacaine (B1679620) hydrochloride) to the cornea.
-
Gently hold the rat and open the eyelids.
-
Lightly touch the tonometer to the central cornea to obtain a reading.
-
Obtain multiple readings (e.g., 3-5) and average them to get a final IOP value for that time point.
-
Measurements are typically taken at baseline and at various time points after drug administration.[3]
-
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and processes involved in this research, the following diagrams are provided.
Caption: Signaling pathway of apraclonidine in reducing intraocular pressure.
Caption: Experimental workflow for assessing apraclonidine's IOP effect.
References
Evaluating the Synergistic Effects of Apraclonidine with Other Research Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of apraclonidine (B1662514) when used in combination with other research compounds for the management of intraocular pressure (IOP). Apraclonidine, an alpha-2 adrenergic agonist, has demonstrated significant utility in lowering IOP, and its efficacy can be enhanced when combined with other therapeutic agents. This document summarizes key experimental findings, presents comparative data in structured tables, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.
Mechanism of Action: Alpha-2 Adrenergic Agonism
Apraclonidine primarily exerts its therapeutic effect by acting as a selective alpha-2 adrenergic agonist in the ciliary body of the eye.[1][2] This action initiates a signaling cascade that leads to a reduction in aqueous humor production, a key factor in lowering IOP.[1][2] The binding of apraclonidine to alpha-2 adrenergic receptors activates an inhibitory G-protein (Gi), which in turn suppresses the activity of adenylyl cyclase.[1][2] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, ultimately resulting in reduced aqueous humor secretion.[1][2] Additionally, some evidence suggests that apraclonidine may also enhance uveoscleral outflow, providing a dual mechanism for IOP reduction.
Synergistic Effects with Beta-Blockers (Timolol)
The combination of apraclonidine with beta-blockers, such as timolol (B1209231), has been extensively studied and has shown significant synergistic effects in lowering IOP. Beta-blockers also work by reducing aqueous humor production, but through a different mechanism involving beta-adrenergic receptor antagonism. When used together, these agents provide an additive effect, leading to greater IOP reduction than with either agent alone.
Quantitative Data Summary: Apraclonidine and Timolol Combination Therapy
| Study/Parameter | Apraclonidine (0.5% or 1.0%) as Adjunct to Timolol (0.5%) | Timolol (0.5%) Monotherapy (Baseline) | Reference |
| Additional Mean IOP Reduction (8 AM) | 2.5 to 3.3 mmHg (10.3% to 13.6%) | N/A | [3] |
| Additional Mean IOP Reduction (11 AM) | 4.7 to 5.2 mmHg (20.0% to 21.7%) | N/A | [3] |
| Aqueous Flow Rate (Apraclonidine-treated eye) | 1.39 +/- 0.41 µL/min | 1.66 +/- 0.38 µL/min (contralateral eye) | [3] |
| IOP Reduction (Apraclonidine-treated eye) | Additional 1.3 mmHg | N/A | [3] |
Experimental Protocol: Adjunctive Apraclonidine to Timolol Therapy
A representative experimental design to evaluate the synergistic effects of apraclonidine with timolol is a multicenter, randomized, double-masked clinical trial.[3]
-
Participants: Patients with open-angle glaucoma or ocular hypertension who are already on a stable regimen of 0.5% timolol maleate (B1232345) twice daily for at least four weeks, with an intraocular pressure of at least 22 mmHg.
-
Intervention: After establishing a baseline IOP on timolol monotherapy, patients are randomized to receive either 0.5% or 1.0% apraclonidine hydrochloride twice daily in addition to their ongoing timolol treatment.
-
Data Collection: IOP is measured at baseline and at specified time points post-intervention (e.g., 8 AM before the morning dose and 11 AM, 3 hours after the morning dose) on multiple follow-up days (e.g., day 14 and day 90).
-
Outcome Measures: The primary outcome is the additional mean reduction in IOP from the timolol-only baseline. Secondary outcomes can include changes in aqueous humor flow rates and assessment of any adverse events.
Experimental workflow for a clinical trial evaluating apraclonidine and timolol synergy.
Synergistic Effects with Pilocarpine (B147212)
Pilocarpine, a miotic agent, increases aqueous humor outflow through the trabecular meshwork. When combined with apraclonidine, which primarily reduces aqueous production, the two drugs target different pathways involved in IOP regulation, resulting in a potent synergistic effect. This combination is particularly useful in managing acute IOP spikes, for instance, following laser surgery.
Quantitative Data Summary: Apraclonidine and Pilocarpine Combination Therapy
| Study/Parameter | Apraclonidine (1%) + Pilocarpine (4%) | Apraclonidine (1%) Monotherapy | Pilocarpine (4%) Monotherapy | Reference |
| Incidence of Post-Laser IOP Rise | 8% | 38% | 39% | [4] |
| Mean Fall in IOP (1, 2, and 3 hours post-laser) | Significantly greater than monotherapy groups | - | - | [4] |
Experimental Protocol: Apraclonidine and Pilocarpine for Post-Laser IOP Spikes
A prospective, randomized study is a common design to assess the efficacy of this combination in preventing post-laser IOP elevation.[4]
-
Participants: Patients scheduled to undergo argon laser trabeculoplasty.
-
Intervention: Patients are randomized into three groups:
-
Group 1: Receives 1% apraclonidine one hour before and immediately after the laser procedure.
-
Group 2: Receives 4% pilocarpine immediately after the procedure.
-
Group 3: Receives both 1% apraclonidine (one hour before and immediately after) and 4% pilocarpine (immediately after).
-
-
Data Collection: IOP is measured at baseline (before the procedure) and at 1, 2, and 3 hours following the laser treatment.
-
Outcome Measures: The primary outcomes are the incidence of a significant IOP spike and the mean change in IOP from baseline at each time point.
Signaling Pathway of Apraclonidine in the Ciliary Body
The mechanism of action of apraclonidine at the cellular level within the ciliary epithelium is a key area of interest for researchers. The following diagram illustrates the alpha-2 adrenergic signaling pathway initiated by apraclonidine.
Apraclonidine's signaling cascade in the ciliary body.
Comparison with Other Glaucoma Medication Combinations
While apraclonidine combinations demonstrate significant efficacy, it is important to consider them in the context of other available combination therapies. Prostaglandin analogs, such as latanoprost, are often a first-line treatment for glaucoma. The following table provides a summary of the adjunctive effects of various medications when added to latanoprost, offering a benchmark for comparison.
Quantitative Data Summary: Adjunctive Therapy to Latanoprost (0.005%)
| Adjunctive Medication | Dosing Frequency | Additional Mean Trough IOP Reduction (mmHg) | Additional Mean Peak IOP Reduction (mmHg) | Reference |
| Timolol (0.5%) | Once Daily | 3.3 | 4.4 | [5] |
| Brimonidine (0.1%/0.15%) | Twice Daily | 2.6 | 3.8 | [5] |
| Dorzolamide (2%) | Twice Daily | 2.6 | 3.1 | [5] |
| Brinzolamide (1%) | Twice Daily | 2.8 | 1.8 | [5] |
Conclusion
The synergistic application of apraclonidine with other classes of glaucoma medications, particularly beta-blockers and miotics, presents a compelling strategy for achieving significant reductions in intraocular pressure. The data consistently show that these combination therapies are more effective than monotherapy, targeting multiple physiological pathways involved in aqueous humor dynamics. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals. Further head-to-head comparative studies between apraclonidine-based combinations and other fixed-combination therapies will be instrumental in further defining the optimal therapeutic landscape for glaucoma management.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]
- 3. The efficacy of apraclonidine as an adjunct to timolol therapy. Apraclonidine Adjunctive Therapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of apraclonidine 1% versus pilocarpine 4% for prophylaxis of intraocular pressure spike after argon laser trabeculoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An evaluation of how glaucoma patients use topical medications: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Apraclonidine Dihydrochloride: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
This document provides detailed procedures for the safe and compliant disposal of Apraclonidine Dihydrochloride, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals must adhere to these guidelines to minimize risks associated with this compound.
Hazard Assessment and Regulatory Compliance
This compound is a potent alpha-2 adrenergic agonist. Safety Data Sheets (SDS) present conflicting hazard information. One source indicates it is toxic if swallowed, in contact with skin, or inhaled, and may cause organ damage through prolonged or repeated exposure[1][2]. Another SDS suggests it causes skin and serious eye irritation, and may cause respiratory irritation[3]. Conversely, one supplier classifies the compound as non-hazardous[4]. Given these discrepancies, it is imperative to handle this compound as a hazardous substance to ensure maximum safety.
All disposal procedures must comply with federal, state, and local regulations governing pharmaceutical and hazardous waste. Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA)[5][6][7]. The EPA's Resource Conservation and Recovery Act (RCRA) provides a framework for managing hazardous waste[5][6][7].
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Disposal Procedures
The primary and preferred method for the disposal of this compound is through a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other laboratory waste streams. This includes empty containers, contaminated PPE, and any unused or expired product.
-
Containerization:
-
Place solid waste in a clearly labeled, sealed, and leak-proof container.
-
Place liquid waste in a compatible, sealed, and labeled container.
-
The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard symbols.
-
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and final disposal. Most pharmaceutical waste is incinerated at a permitted treatment facility[6][7].
In the absence of a hazardous waste program, and only as a last resort for household quantities, follow these FDA and DEA guidelines[8][9][10]:
-
Do Not Flush: Unless specifically instructed by accompanying patient information, do not flush unwanted medicines down the toilet[9][10].
-
Trash Disposal:
-
Remove the this compound from its original container.
-
Mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter[8][9][10]. This deters accidental ingestion by people or animals.
-
Place the mixture in a sealed plastic bag or other sealed container to prevent leakage[8][9][10].
-
Dispose of the sealed container in the household trash.
-
Before recycling the original container, obscure or remove all personal information from the prescription label[9].
-
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[1]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention[1][3]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1]. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][2]. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as hazardous waste. For large spills, contact your EHS department immediately. |
This compound Disposal Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. aksci.com [aksci.com]
- 4. abmole.com [abmole.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 9. dea.gov [dea.gov]
- 10. morriscountynj.gov [morriscountynj.gov]
Essential Safety and Operational Guidance for Handling Apraclonidine Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Apraclonidine dihydrochloride (B599025), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Summary
Apraclonidine dihydrochloride is a chemical that requires careful handling due to its potential health effects. According to safety data sheets, it can cause skin and serious eye irritation, and may also lead to respiratory irritation[1]. Some sources classify it as toxic if swallowed, in contact with skin, or if inhaled, and note that it may cause damage to organs through prolonged or repeated exposure[2][3]. Therefore, adhering to strict safety protocols is essential.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. | [2][3] |
| Skin Irritation | Causes skin irritation. | [1] |
| Eye Irritation | Causes serious eye irritation. | [1][2][3] |
| Respiratory Irritation | May cause respiratory irritation. | [1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure. | [2][3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area[1][4]. Use of a chemical fume hood or other local exhaust ventilation is recommended to control airborne levels, especially when handling powders or generating aerosols[3][5].
-
Safety Stations: Facilities must be equipped with an eyewash station and a safety shower[1][3].
Personal Protective Equipment:
| PPE Category | Specifications and Guidelines |
| Eye and Face Protection | Wear chemical splash-resistant safety glasses or goggles with side protection that conform to EU EN166 or OSHA 29 CFR 1910.133 standards[1][4]. A face shield may be appropriate for tasks with a higher risk of splashing[1]. |
| Skin Protection | Gloves: Wear compatible chemical-resistant gloves inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws[1][5]. Lab Coat/Protective Clothing: At a minimum, a laboratory coat and close-toed footwear are required[1]. For tasks with a higher risk of exposure, wear impervious clothing to prevent skin contact[4]. |
| Respiratory Protection | If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator[3]. For handling large quantities or when dust is generated, a dust mask or a full-face respirator may be necessary[4][5]. Respirators are not a substitute for proper engineering controls[1]. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
